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4-(Methoxymethyl)thiazole

Cat. No.: B15251082
M. Wt: 129.18 g/mol
InChI Key: MQJZSMLAUBXNGZ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)thiazole is a chemical compound of interest in various research and development fields, particularly in medicinal chemistry and material science. As a derivative of thiazole—a heterocyclic compound featuring both sulfur and nitrogen in its five-membered ring—this compound serves as a valuable scaffold and building block for the synthesis of more complex molecules . Thiazole and its derivatives are recognized for their prevalence in biologically active molecules and pharmaceuticals . The methoxymethyl substituent at the 4-position can influence the compound's electronic properties and reactivity, making it a versatile intermediate for further functionalization. Researchers utilize this and similar thiazole derivatives in the exploration of new therapeutic agents, as the thiazole ring is a key component in several classes of drugs with documented anticancer and anti-inflammatory activities . For instance, certain substituted benzoyl-aryl-thiazoles have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism of action relevant in cancer therapy . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B15251082 4-(Methoxymethyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-(methoxymethyl)-1,3-thiazole

InChI

InChI=1S/C5H7NOS/c1-7-2-5-3-8-4-6-5/h3-4H,2H2,1H3

InChI Key

MQJZSMLAUBXNGZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CSC=N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(methoxymethyl)thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a practical and efficient two-step synthesis commencing from simple, readily available precursors. The core of this methodology involves the well-established Hantzsch thiazole synthesis to construct the thiazole ring, followed by a nucleophilic substitution to introduce the methoxymethyl functionality. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the replication and optimization of these synthetic strategies in a laboratory setting.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological properties of these molecules. Specifically, the this compound substructure is of significant interest due to its potential to engage in key binding interactions within biological targets. This guide outlines a robust synthetic pathway to this key intermediate, emphasizing clarity, reproducibility, and the use of simple starting materials.

Overview of the Synthetic Strategy

The most direct and widely applicable approach for the synthesis of this compound involves a two-stage process:

  • Hantzsch Thiazole Synthesis: Construction of the thiazole ring to form a 4-(chloromethyl)thiazole intermediate.

  • Williamson Ether Synthesis: Conversion of the 4-(chloromethyl)thiazole intermediate to the final this compound product.

This strategy is depicted in the logical workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_reagents_step2 Reagents for Step 2 cluster_step2 Step 2: Williamson Ether Synthesis cluster_final Final Product 1,3-Dichloroacetone 1,3-Dichloroacetone Hantzsch_Reaction Reaction of 1,3-Dichloroacetone and Thioformamide 1,3-Dichloroacetone->Hantzsch_Reaction Thioformamide Thioformamide Thioformamide->Hantzsch_Reaction 4-Chloromethylthiazole 4-Chloromethylthiazole Hantzsch_Reaction->4-Chloromethylthiazole Williamson_Reaction Nucleophilic Substitution with Sodium Methoxide 4-Chloromethylthiazole->Williamson_Reaction Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Williamson_Reaction 4-Methoxymethylthiazole 4-Methoxymethylthiazole Williamson_Reaction->4-Methoxymethylthiazole

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Hantzsch Synthesis of 4-(Chloromethyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings from α-haloketones and a thioamide. In this specific application, 1,3-dichloroacetone reacts with thioformamide to yield the 4-(chloromethyl)thiazole intermediate.

Reaction Pathway:

Hantzsch_Synthesis 1,3-Dichloroacetone Cl-CH2-C(=O)-CH2-Cl 4-Chloromethylthiazole_HCl [4-(Chloromethyl)thiazole]·HCl 1,3-Dichloroacetone->4-Chloromethylthiazole_HCl + Thioformamide (Ethanol, rt) Thioformamide H-C(=S)-NH2 Thioformamide->4-Chloromethylthiazole_HCl

Caption: Hantzsch synthesis of 4-(chloromethyl)thiazole.

Experimental Protocol:

A detailed protocol for the synthesis of a 2-substituted analog, 2-amino-4-(chloromethyl)thiazole hydrochloride, provides a strong foundation for the synthesis of the 2-unsubstituted target.[1]

  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

  • Stir the resulting solution at room temperature for 24 hours.

  • Allow the mixture to stand at 5°C for an additional 12 hours.

  • The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration and can be crystallized from ethanol.

To synthesize the 2-unsubstituted 4-(chloromethyl)thiazole, thioformamide would be used in place of thiourea. Thioformamide can be prepared by the reaction of formamide with phosphorus pentasulfide or through more modern, greener methods.[2]

Quantitative Data:

The following table summarizes typical quantitative data for the Hantzsch synthesis of a related 4-(chloromethyl)thiazole derivative.

ParameterValueReference
Reactant 11,3-Dichloropropanone[1]
Reactant 2Thiourea[1]
SolventAbsolute Ethanol[1]
TemperatureRoom Temperature, then 5°C[1]
Reaction Time36 hours[1]
Yield70%[1]
Melting Point144-145°C[1]
Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a straightforward and high-yielding method for the preparation of ethers via an SN2 reaction between an alkyl halide and an alkoxide. In this step, 4-(chloromethyl)thiazole is treated with sodium methoxide to furnish the desired this compound.

Reaction Pathway:

Williamson_Ether_Synthesis 4-Chloromethylthiazole 4-(Chloromethyl)thiazole 4-Methoxymethylthiazole This compound 4-Chloromethylthiazole->4-Methoxymethylthiazole + Sodium Methoxide (Methanol, Reflux) Sodium_Methoxide NaOCH3 Sodium_Methoxide->4-Methoxymethylthiazole

Caption: Williamson ether synthesis of this compound.

Experimental Protocol:

  • A solution of 4-(chloromethyl)thiazole (10 mmol) and sodium methoxide (10 mmol) in methanol (25 mL) is prepared.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then poured into ice-cold water and the product is extracted with a suitable organic solvent.

Quantitative Data:

The following table outlines the expected reaction parameters for the Williamson ether synthesis. Yields for this specific transformation are anticipated to be high, as is typical for this type of reaction.

ParameterExpected ValueReference
Reactant 14-(Chloromethyl)thiazole[1]
Reactant 2Sodium Methoxide[1][3]
SolventMethanol[1]
TemperatureReflux[1]
Reaction Time2-4 hours (TLC monitored)[1]
Yield>80% (Estimated)

Alternative Synthetic Approaches

An alternative route to this compound could involve the synthesis of 4-(hydroxymethyl)thiazole followed by methylation. The 4-(hydroxymethyl)thiazole intermediate can be prepared by the reduction of a corresponding 4-carboxy- or 4-formylthiazole derivative. However, this route involves an additional oxidation or reduction step, making the primary two-step synthesis via the chloromethyl intermediate more direct.

Conclusion

The synthesis of this compound from simple precursors is most effectively achieved through a two-step sequence involving a Hantzsch thiazole synthesis to form 4-(chloromethyl)thiazole, followed by a Williamson ether synthesis. This approach is characterized by the use of readily available starting materials and generally high-yielding reactions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this valuable building block for their research and development endeavors.

References

An In-depth Technical Guide to 4-(Methoxymethyl)thiazole: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(Methoxymethyl)thiazole. While direct experimental data for this specific compound is limited, this document compiles information based on the well-established chemistry of the thiazole ring and methoxymethyl ethers, drawing analogies from closely related compounds to offer a predictive yet thorough resource for researchers in drug discovery and organic synthesis.

Chemical Properties

PropertyThis compound (Predicted)4-Methyl-5-thiazoleethanol[1][2][3][4]4-Methylthiazole[5]
Molecular Formula C5H7NOSC6H9NOSC4H5NS
Molecular Weight ( g/mol ) 129.18143.2199.16
Boiling Point (°C) Likely around 120-140 at reduced pressure135 °C at 7 mmHg[1][4]135 °C at 760 mmHg
Density (g/mL) Expected to be around 1.1-1.21.196 at 25 °C[1][4]1.091-1.095
Appearance Colorless to pale yellow liquidOily, viscous liquid[1]Colorless liquid[5]
Solubility Predicted to be soluble in organic solvents and moderately soluble in water.Soluble in water, alcohol, ether, benzene, chloroform.[1]Soluble in organic solvents.

Spectroscopic Data Analysis

While specific spectra for this compound are not published, the expected NMR and mass spectrometry data can be inferred from the known spectra of related compounds and general chemical shift principles.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.3 ppm, a singlet for the methylene protons of the methoxymethyl group around 4.6 ppm, a singlet for the C5-proton of the thiazole ring, and a singlet for the C2-proton of the thiazole ring at a lower field.[6]

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the methoxy carbon around 55 ppm, the methylene carbon around 96 ppm, and the thiazole ring carbons.[6]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the thiazole ring, a five-membered aromatic heterocycle, and the methoxymethyl substituent.[7][8]

Reactivity of the Thiazole Ring

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The electron density distribution in the ring makes certain positions more susceptible to attack.[8][9]

  • Electrophilic Substitution: The C5 position is the primary site for electrophilic substitution due to its higher electron density.[8][9] Reactions like halogenation and nitration are expected to occur at this position.

  • Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[8][9]

  • Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases to form an organolithium species, which can then react with various electrophiles.[9][10]

Thiazole_Reactivity cluster_0 Reactivity of the Thiazole Ring Thiazole This compound Electrophilic_Attack Electrophilic Attack (e.g., Br+) Thiazole->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack (e.g., Nu-) Thiazole->Nucleophilic_Attack Deprotonation Deprotonation (Strong Base) Thiazole->Deprotonation C5_Substitution Substitution at C5 Electrophilic_Attack->C5_Substitution C2_Substitution Substitution at C2 Nucleophilic_Attack->C2_Substitution C2_Anion Anion at C2 Deprotonation->C2_Anion

Reactivity of the Thiazole Ring.
Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols. Its stability and reactivity are well-characterized.

  • Stability: The MOM ether is generally stable under basic and weakly acidic conditions (pH 4-12).[11] It is also inert to many oxidizing and reducing agents, as well as nucleophiles.[11]

  • Cleavage: Being an acetal, the MOM group is sensitive to acidic conditions and can be cleaved by acid hydrolysis.[11] Treatment with trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can also be used for deprotection under mild, non-acidic conditions.[12]

MOM_Cleavage Aromatic_MOM_Ether Aromatic MOM Ether TMSOTf_Bipyridyl TMSOTf, 2,2'-Bipyridyl Aromatic_MOM_Ether->TMSOTf_Bipyridyl Silyl_Ether Silyl Ether TMSOTf_Bipyridyl->Silyl_Ether Hydrolysis Hydrolysis Silyl_Ether->Hydrolysis Alcohol Alcohol/Phenol Hydrolysis->Alcohol

Cleavage of Aromatic Methoxymethyl Ethers.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the searched literature, a general and widely applicable method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[10][13]

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[10] For the synthesis of this compound, a suitable α-haloketone and thioformamide would be required.

Reaction Scheme:

An α-haloketone (e.g., 1-chloro-3-methoxy-2-propanone) would react with thioformamide to yield this compound.

General Procedure:

  • Reaction Setup: A solution of the α-haloketone in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Thioamide: The thioamide is added to the solution of the α-haloketone. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.

Hantzsch_Synthesis_Workflow cluster_workflow Hantzsch Thiazole Synthesis Workflow A 1. Mix α-haloketone and thioamide in solvent B 2. Heat to reflux A->B C 3. Monitor reaction by TLC B->C D 4. Cool and remove solvent C->D E 5. Aqueous work-up D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by column chromatography F->G H Final Product: this compound G->H

General workflow for Hantzsch thiazole synthesis.

Biological and Medicinal Significance

Thiazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[7][14][15] They are found in a variety of natural products and are core structural motifs in numerous pharmaceuticals.[8][14] The diverse pharmacological properties of thiazoles include:

  • Anticancer[16]

  • Antimicrobial[15]

  • Anti-inflammatory[16]

  • Antiviral[15]

The biological activity of thiazole derivatives is often modulated by the nature and position of the substituents on the thiazole ring.[7] Therefore, this compound could serve as a valuable building block for the synthesis of novel, biologically active compounds in drug discovery programs.

References

"4-(Methoxymethyl)thiazole" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An Important Heterocyclic Building Block in Research and Development

Introduction:

Initial searches for "4-(Methoxymethyl)thiazole" did not yield a discrete CAS number or extensive technical data, suggesting it is not a commonly cataloged chemical entity. This guide will instead focus on the closely related and well-documented compound, 4-methylthiazole .

4-methylthiazole is a heterocyclic organic compound that serves as a vital intermediate and building block in various chemical syntheses, particularly within the pharmaceutical and flavor industries.[1][2][3] Its unique aromatic ring structure, containing both sulfur and nitrogen, imparts specific chemical reactivity that makes it a versatile precursor for a range of biologically active molecules.[3] This technical guide provides a comprehensive overview of 4-methylthiazole, including its chemical identity, physical properties, synthesis protocols, and its applications in drug discovery and development, aimed at researchers, scientists, and professionals in the field.

Chemical Identification and Properties

  • IUPAC Name: 4-methyl-1,3-thiazole[4]

  • CAS Number: 693-95-8[1][4][5]

  • Molecular Formula: C₄H₅NS[4][5]

  • Molecular Weight: 99.15 g/mol [6]

A summary of the key physical and chemical properties of 4-methylthiazole is presented in Table 1.

PropertyValueReference
Appearance Colorless to light yellow, clear liquid[1]
Odor Nutty, green, roasted meat[7]
Boiling Point 133-134 °C[6]
Density 1.09 g/mL at 25 °C[6]
Flash Point 32 °C (closed cup)[8]
Solubility Slightly soluble in water; soluble in fats and most organic solvents[1]
LogP (Octanol/Water Partition Coefficient) 1.452[9]

Experimental Protocols: Synthesis of 4-Methylthiazole

Several synthetic routes for the preparation of 4-methylthiazole have been reported. Below are two detailed experimental protocols.

Method 1: From 2-Amino-4-methylthiazole

This method involves the diazotization of 2-amino-4-methylthiazole followed by reduction.[10]

Materials:

  • 2-Amino-4-methylthiazole

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Sodium hypophosphite

  • 45% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 2L three-necked flask, add 68.4g (0.6 mol) of 2-amino-4-methylthiazole to a mixture of 150 mL of water and 90 mL of concentrated sulfuric acid.[10]

  • Cool the reaction mixture to -10 to -15 °C.[10]

  • Slowly add an aqueous solution of sodium nitrite (45.5 g in 160 mL of water) dropwise over 2.5 hours, maintaining the temperature.[10]

  • After the addition is complete, stir the mixture for an additional 1.5 hours to form the diazonium salt.[10]

  • At a temperature of -5 to -10 °C, add an aqueous solution of sodium hypophosphite (76.3 g in 320 mL of water) dropwise.[10]

  • Continue stirring at this temperature for 6 hours.[10]

  • Adjust the pH of the solution to 9-10 using a 45% sodium hydroxide solution.[10]

  • Extract the mixture three times with 110 mL of dichloromethane.[10]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[10]

  • Distill off the dichloromethane at 30-40 °C, then raise the temperature to collect the 4-methylthiazole fraction at 133-135 °C.[10]

Method 2: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a one-pot synthesis for derivatives of 4-methylthiazole, which can be adapted. For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a precursor to many 4-methylthiazole compounds, the following procedure is used.[11]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction vessel, create a mixture of 6.50 g (0.05 mol) of ethyl acetoacetate in 50.0 mL of water and 20.0 mL of THF.[11]

  • Cool the mixture to below 0 °C and add 10.5 g (0.06 mol) of NBS.[11]

  • Stir the reaction mixture at room temperature for 2 hours.[11]

  • Add 3.80 g (0.05 mol) of thiourea to the mixture.[11]

  • Heat the reaction mixture to 80 °C for 2 hours.[11]

  • After the reaction, the resulting product can be purified by washing with water and recrystallization from ethyl acetate.[11]

Applications in Drug Development and Biological Activity

The thiazole ring is a prominent scaffold in numerous pharmaceuticals.[1][12] 4-Methylthiazole serves as a key intermediate in the synthesis of various biologically active compounds with potential therapeutic applications.[2][3]

Antimicrobial Activity: Derivatives of 4-methylthiazole have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain 4-methylthiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[13][14] For instance, novel 4-methylthiazole and 4-thiazolidinone derivatives have been synthesized and tested, with some showing moderate activity against Bacillus subtilis and Proteus vulgaris.[13]

Anticancer Activity: The thiazole moiety is present in several anticancer agents. Research has explored 4-methylthiazole derivatives as potential antitumor drugs.[2][12] For example, 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, synthesized using a 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursor, have shown notable efficacy against various cancer cell lines, including HCT-116 and HepG2.[12][15]

Neuroprotective Effects: 4-Methylthiazole derivatives have been investigated for their neuroprotective properties. These compounds are structurally related to clomethiazole, a GABA-mimetic agent with known anticonvulsant and neuroprotective effects.[16] Studies have demonstrated that certain 4-methylthiazole analogues can protect primary neurons against oxygen-glucose deprivation and excitotoxicity, suggesting potential applications in the treatment of neurodegenerative diseases.[16]

Signaling Pathway Interactions: While specific signaling pathways for 4-methylthiazole itself are not extensively detailed, its derivatives have been shown to interact with key cellular signaling pathways. For instance, some thiazole-based compounds act as inhibitors of aurora kinases and the PI3K/mTOR signaling pathway, both of which are crucial in cancer progression.[17] The NO/cGMP signaling pathway has also been implicated in the neuroprotective effects of some nitric oxide-donating chimeras of 4-methylthiazole derivatives.[16]

Mandatory Visualizations

Synthesis Workflow of 4-Methylthiazole from 2-Amino-4-methylthiazole

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Reduction 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole H2SO4, NaNO2 H2SO4, NaNO2 2-Amino-4-methylthiazole->H2SO4, NaNO2 Diazonium Salt Formation Diazonium Salt Formation NaH2PO2 NaH2PO2 Diazonium Salt Formation->NaH2PO2 H2SO4, NaNO2->Diazonium Salt Formation 4-Methylthiazole 4-Methylthiazole NaH2PO2->4-Methylthiazole Cross_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Methylthiazole 4-Methylthiazole Pd Catalyst Pd Catalyst 4-Methylthiazole->Pd Catalyst Aryl Halide Aryl Halide Aryl Halide->Pd Catalyst Coupled Product Coupled Product Pd Catalyst->Coupled Product Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst

References

"4-(Methoxymethyl)thiazole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a theoretical synthesis protocol for 4-(Methoxymethyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Attributes

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the methoxymethyl group at the 4-position influences its electronic properties and potential for further functionalization.

Quantitative Data Summary
PropertyValue
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol

Theoretical Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This protocol outlines a theoretical pathway for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via the Hantzsch thiazole synthesis.

Reactants:

  • 1-Chloro-3-methoxyacetone (α-haloketone)

  • Thioformamide (thioamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 1-chloro-3-methoxyacetone and thioformamide in a suitable solvent, such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Hantzsch_Synthesis Reactants 1-Chloro-3-methoxyacetone + Thioformamide Reaction Reflux in Ethanol Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4-(Methoxymethyl)thiazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, supported by comparative analysis with structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values were generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.80Doublet1HH2 (Thiazole ring)
~7.20Doublet1HH5 (Thiazole ring)
~4.60Singlet2H-CH₂- (Methoxymethyl)
~3.40Singlet3H-OCH₃ (Methoxymethyl)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~153.0C2 (Thiazole ring)
~150.0C4 (Thiazole ring)
~115.0C5 (Thiazole ring)
~65.0-CH₂- (Methoxymethyl)
~58.0-OCH₃ (Methoxymethyl)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Thiazole ring)
~2950-2850MediumC-H stretch (Aliphatic)
~1500MediumC=N stretch (Thiazole ring)
~1450MediumC=C stretch (Thiazole ring)
~1100StrongC-O stretch (Ether)
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
129High[M]⁺ (Molecular Ion)
98Medium[M - OCH₃]⁺
84High[M - CH₂OCH₃]⁺
45High[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be specifically adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters: Acquire the spectrum on a 500 MHz NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.8 mL of CDCl₃ with TMS.[2][3]

  • Instrument Parameters: Use a 125 MHz NMR spectrometer.

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[4][5]

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.[7][8][9][10][11]

  • Instrument Parameters (ATR-FTIR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis.[12][13][14][15]

    • Electron Energy: 70 eV.[12][14][15]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

    • Mass Range: Scan from m/z 30 to 200.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to obtain information on the molecular ion and fragment ions. Thiazoles are known to produce abundant molecular ions and fragment in a specific manner, which can aid in structure elucidation.[16][17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc NMR_Ana Chemical Shift, Integration, Multiplicity NMR_Proc->NMR_Ana IR_Ana Functional Group Identification IR_Proc->IR_Ana MS_Ana Molecular Ion, Fragmentation Pattern MS_Proc->MS_Ana Structure_Elucidation Structure Confirmation NMR_Ana->Structure_Elucidation IR_Ana->Structure_Elucidation MS_Ana->Structure_Elucidation

References

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methoxymethyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions, detailed experimental protocols for solubility determination, and a plausible synthetic route for its preparation.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the nitrogen and oxygen atoms of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM)High to ModerateThe polar nature of both solvent and solute will facilitate dissolution through dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to InsolubleThe significant difference in polarity between the solute and these solvents will hinder dissolution.

This table is based on chemical principles and data for analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid organic compound like this compound is the shake-flask method. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25 °C) to allow the solution to reach equilibrium. This may take 24-72 hours.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification start Add excess solute to solvent equilibrate Equilibrate at constant temperature start->equilibrate Shake/Stir for 24-72h settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter Withdraw aliquot dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate calibrate Prepare calibration curve calibrate->calculate

Figure 1: Experimental Workflow for Solubility Determination.

Synthesis of this compound

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone with a methoxymethyl substituent at the α-position would be required.

Plausible Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-bromo-3-methoxyacetone with thioformamide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product haloketone 1-Bromo-3-methoxyacetone condensation Hantzsch Thiazole Synthesis haloketone->condensation thioamide Thioformamide thioamide->condensation product This compound condensation->product

Figure 2: Hantzsch Synthesis of this compound.

A general workflow for the synthesis, purification, and analysis of a small molecule like this compound is outlined below. This workflow is crucial for obtaining a pure compound for subsequent studies, including solubility determination.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Reaction Setup & Execution monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify purity Purity Check (HPLC, NMR) purify->purity structure Structural Confirmation (NMR, MS) purity->structure final_product final_product structure->final_product Pure Compound

Figure 3: General Workflow for Small Molecule Synthesis.

This guide provides a foundational understanding of the solubility of this compound and the methodologies to precisely determine it. For researchers and drug development professionals, accurate solubility data is a critical parameter that influences formulation development, bioavailability, and overall therapeutic efficacy. It is strongly recommended that the predicted solubilities are confirmed through rigorous experimental evaluation as described.

References

An In-Depth Technical Guide on the Biological Activity of 4-Substituted Thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific biological activity of "4-(Methoxymethyl)thiazole" is not extensively documented in publicly available literature, a closely related and well-researched class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), has emerged as a potent class of anticancer agents. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental protocols associated with these promising thiazole derivatives.

Executive Summary

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been identified as highly potent anticancer agents.[1][2][3] These compounds exhibit significant antiproliferative activity against a range of cancer cell lines, including melanoma and prostate cancer, with IC50 values reaching the low nanomolar range.[1] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule dynamics, SMART compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[2] Notably, these compounds have also demonstrated the ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy.[2]

Quantitative Biological Activity Data

The antiproliferative activity of representative SMART compounds against various cancer cell lines is summarized below. The data highlights the potent and broad-spectrum anticancer effects of this class of thiazole derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
SMART-H PC-3Prostate Cancer0.021 - 0.071[1]
A375Melanoma0.021 - 0.071[1]
SMART-F PC-3Prostate Cancer0.023 - 0.065[1]
A375Melanoma0.023 - 0.065[1]
SMART-OH PC-3Prostate Cancer0.035 - 0.091[1]
A375Melanoma0.035 - 0.091[1]
Compound 4c MCF-7Breast Cancer2.57 ± 0.16[4]
HepG2Liver Cancer7.26 ± 0.44[4]
Compound 4a MCF-7Breast Cancer12.7 ± 0.77[4]
HepG2Liver Cancer6.69 ± 0.41[4]
Compound 4b MCF-7Breast Cancer31.5 ± 1.91[4]
HepG2Liver Cancer51.7 ± 3.13[4]
Compound 5 MCF-7Breast Cancer28.0 ± 1.69[4]
HepG2Liver Cancer26.8 ± 1.62[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of the SMART compounds is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most notably mitotic spindle formation during cell division.

Signaling Pathway Diagram

G cluster_0 Cellular Effects of SMART Compounds SMART SMART Compound Tubulin αβ-Tubulin Dimers SMART->Tubulin Microtubules Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of SMART compounds.

Detailed Mechanism

SMART compounds bind to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has several downstream consequences:

  • Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

  • Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of SMART compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a suitable buffer is prepared.

  • Compound Addition: The test compound (SMART derivative) or a control (e.g., colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of tubulin polymerization in the presence of the test compound is compared to that of the control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Experimental Workflow Diagram

G cluster_0 Experimental Workflow for Biological Evaluation start Start synthesis Synthesize Thiazole Derivatives start->synthesis cytotoxicity In Vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Elucidate Mechanism of Action tubulin_assay->mechanism cell_cycle->mechanism end End mechanism->end

Caption: Workflow for evaluating thiazole derivatives.

Conclusion and Future Directions

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold represents a highly promising class of anticancer agents with a well-defined mechanism of action. Their potent cytotoxicity against various cancer cell lines and their ability to overcome multidrug resistance make them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the synthesis of novel analogs, potentially including the "this compound" core, could lead to the discovery of even more potent and selective anticancer agents.

References

The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on a specific, yet significant derivative: 4-(Methoxymethyl)thiazole. While the history of its initial discovery is not extensively documented, its synthesis and role as a key intermediate highlight the strategic importance of functionalized thiazoles in the development of complex molecular architectures. This document provides an in-depth look at the synthetic pathways, experimental protocols, and characterization of this compound and its derivatives, tailored for professionals in chemical and pharmaceutical research.

Historical Context and Developmental Milestones

The chemistry of thiazoles has been evolving since the pioneering work of Hofmann and Hantsch in the late 19th century.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental method for constructing the thiazole ring. Over the decades, numerous modifications and novel synthetic routes have been developed to introduce a wide array of substituents onto the thiazole core, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of an alkoxymethyl group, such as methoxymethyl, at the 4-position of the thiazole ring represents a key synthetic manipulation. This functional group can act as a stable ether linkage, a potential hydrogen bond acceptor, and a lipophilic moiety, all of which can influence a molecule's interaction with biological targets. While a singular "discovery" of this compound is not prominently featured in the historical literature, its preparation is rooted in the broader development of methods for the functionalization of thiazole heterocycles. The synthesis of related structures, such as 4-(hydroxymethyl)thiazole, and their subsequent etherification are logical extensions of established synthetic methodologies.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. A common and effective method involves the construction of a thiazole ring already bearing the desired methoxymethyl substituent or a precursor that can be readily converted to it.

One documented pathway involves the synthesis of a more complex derivative, Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate, which contains the core this compound structure. This synthesis provides a detailed experimental protocol that can be adapted for the preparation of other similar structures.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials to construct the functionalized thiazole ring.

Synthesis_Workflow General Synthetic Workflow for a this compound Derivative Start 4-Chloro-thiobenzamide + α-chlorodiketo derivative Step1 Cyclization in Ethanol Start->Step1 Intermediate1 Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate Step1->Intermediate1 Step2 Hydrolysis with NaOH Intermediate1->Step2 Intermediate2 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid Step2->Intermediate2 Step3 Reaction with Thionyl Chloride Intermediate2->Step3 FinalProduct 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carbonyl Chloride Step3->FinalProduct

Caption: Synthetic workflow for a this compound derivative.

Experimental Protocols

The following experimental protocols are based on the synthesis of key intermediates containing the this compound scaffold.[2]

1. Synthesis of Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate [2]

  • Materials: 4-Chloro-thiobenzamide, α-chlorodiketo derivative (structure not specified in the source), absolute ethanol.

  • Procedure: 4-Chloro-thiobenzamide (3.420 g, 20 mmol) and the α-chlorodiketo derivative (5.00 g, 27.7 mmol) are added to absolute ethanol (50 mL). The reaction mixture is heated under reflux for 24 hours. The solvent is then removed under reduced pressure, and the solid residue is partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer is separated and dried over anhydrous magnesium sulfate. The resulting solid product is purified by crystallization from ethanol.

  • Yield: 90%

  • Melting Point: 112-113 °C

2. Synthesis of 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid [2]

  • Materials: Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate, Sodium hydroxide (NaOH), ethanol, water.

  • Procedure: NaOH (4.00 g, 100 mmol) is added to a solution of the methyl ester (6.237 g, 21 mmol) in ethanol (40 mL) and water (5 mL). The reaction mixture is heated under reflux for 5 hours and then allowed to cool to room temperature. The solid is filtered and dried.

  • Yield: 83.7%

  • Melting Point: 197-199 °C (decomposition)

3. Synthesis of 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carbonyl Chloride [2]

  • Materials: 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid, thionyl chloride.

  • Procedure: The crude carboxylic acid derivative (4.88 g, 17.24 mmol) is heated under reflux with thionyl chloride (25 mL) for 6 hours. The excess thionyl chloride is evaporated under reduced pressure to yield the carbonyl chloride.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the synthesized this compound derivatives as reported in the literature.[2]

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylateC₁₃H₁₂ClNO₃S297.76112-11390
2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acidC₁₂H₁₀ClNO₃S283.73197-199 (dec.)83.7

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate(CDCl₃) 7.82 (d, J = 7 Hz, 2H), 7.31 (d, J = 7 Hz, 2H), 4.84 (s, 2H), 3.82 (s, 3H), 3.45 (s, 3H)(CDCl₃) 169.2, 161.4, 160.0, 137.1, 130.9, 129.0, 128.0, 124.0, 67.9, 58.8, 52.3298 (MH⁺, 60), 300 (MH⁺, 18)
2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid(DMSO) 7.91 (d, J = 7.5 Hz, 2H), 7.50 (d, J = 7.5 Hz, 2H), 5.8 (brs, 1H), 4.76 (s, 2H), 3.33 (s, 3H)(DMSO) 168.4, 163.0, 159.6, 136.8, 131.8, 130.2, 129.0, 127.4, 67.7, 58.8284 (MH⁺, 100), 286 (MH⁺, 39)

Logical Relationships in Synthesis

The synthesis of these this compound derivatives follows a logical progression of standard organic reactions. The relationships between the key steps can be visualized as follows:

Logical_Relationships Logical Progression of Synthesis Thioamide Thioamide Derivative Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch Haloketone α-Haloketone Derivative Haloketone->Hantzsch ThiazoleEster Functionalized Thiazole Ester Hantzsch->ThiazoleEster Hydrolysis Ester Hydrolysis ThiazoleEster->Hydrolysis ThiazoleAcid Thiazole Carboxylic Acid Hydrolysis->ThiazoleAcid AcylHalideFormation Acyl Halide Formation ThiazoleAcid->AcylHalideFormation ThiazoleAcylHalide Thiazole Acyl Halide AcylHalideFormation->ThiazoleAcylHalide

Caption: Logical flow of the synthetic sequence.

Applications in Drug Development

While specific applications of this compound as a standalone therapeutic agent are not widely reported, its role as a synthetic intermediate is crucial. The ability to introduce the methoxymethyl group at the 4-position provides a handle for further molecular elaboration. This is particularly relevant in the synthesis of complex molecules where fine-tuning of steric and electronic properties is necessary for optimizing biological activity. The development of novel anticancer agents, for instance, often involves the systematic modification of a lead compound, and intermediates like the ones described here are invaluable for creating a library of analogs for structure-activity relationship (SAR) studies.[3]

Conclusion

This compound and its derivatives represent an important class of compounds within the broader family of thiazoles. Although their early history is not well-defined, the synthetic methodologies for their preparation are well-established and rely on fundamental principles of heterocyclic chemistry. The detailed experimental protocols and characterization data provided in this guide offer a valuable resource for researchers engaged in the synthesis of novel thiazole-containing molecules. The strategic importance of these compounds as versatile intermediates in drug discovery underscores the continuing relevance of thiazole chemistry in the quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to 4-(Methoxymethyl)thiazole Structural Analogs and Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(methoxymethyl)thiazole, with a primary focus on the class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). These compounds have emerged as potent inhibitors of tubulin polymerization, demonstrating significant promise as anticancer agents. This document details their synthesis, biological evaluation, structure-activity relationships (SAR), and mechanism of action, supported by experimental protocols and data visualizations.

Introduction to this compound and its Analogs

The thiazole ring is a key heterocyclic motif present in numerous biologically active compounds and approved drugs[1][2][3]. Modifications of the thiazole scaffold have led to the discovery of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4]. The this compound core serves as a foundational structure for the development of more complex derivatives. A particularly successful approach has been the structural modification of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), which has led to the discovery of the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART)[5][6][7]. These compounds exhibit significantly improved antiproliferative activity against various cancer cell lines, with potencies reaching the low nanomolar range[5][6].

The SMART Compounds: A Prominent Class of this compound Derivatives

The general structure of the SMART compounds consists of three key aromatic rings (A, B, and C) and a linker group. The core "B" ring is a thiazole, derived from a thiazolidine precursor. The "A" and "C" rings are substituted phenyl groups, and the linker is typically a carbonyl group.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the SMART compounds, focusing on modifications of the "A", "B", and "C" rings, as well as the linker.

  • "A" Ring Modifications: Variations in the substituents on the "A" ring (the 2-aryl group of the thiazole) have a significant impact on anticancer potency.

  • "B" Ring and Linker Modifications: The thiazole "B" ring and the carbonyl linker have been shown to be crucial for high potency. Replacement of the thiazole with an oxazole or oxazoline ring, or modification of the carbonyl linker, generally leads to a decrease in activity.

  • "C" Ring Modifications: The substitution pattern on the "C" ring (the benzoyl group at the 4-position of the thiazole) is a critical determinant of activity. A 3,4,5-trimethoxyphenyl "C" ring has been identified as optimal for potent inhibition of cancer cell growth[5].

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of a range of SMART compounds and their analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: SAR of "C" Ring Modifications in SMART Compounds [5]

Compound"C" Ring SubstituentAverage IC50 (nM) against a panel of cancer cell lines
8f 3,4,5-trimethoxyphenyl41
8g 3,5-dimethoxyphenyl250
8h 4-methoxyphenyl>1000
8i 3,4-dimethoxyphenyl>1000
8j phenyl>1000

Table 2: SAR of "B" Ring and Linker Modifications

Compound"B" RingLinkerAverage IC50 (µM) against a panel of cancer cell lines
1 2,4-thiazoleC=O0.043
11a 2,4-oxazolineC=O1.1
12 2,4-oxazoleC=O0.6
13a 2,4-thiazolesyn-C=N-OH0.1

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of SMART compounds is the inhibition of tubulin polymerization[5][6][7]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including mitosis. By binding to the colchicine-binding site on β-tubulin, SMART compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway

The inhibition of tubulin polymerization by SMART compounds triggers a cascade of downstream events culminating in apoptotic cell death.

G cluster_0 Cellular Effects SMART_Compound SMART Compound Tubulin β-Tubulin (Colchicine Site) SMART_Compound->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Prevents Microtubule_Disruption Microtubule Disruption Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of SMART compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of SMART Compounds

The general synthetic route for the SMART compounds is a multi-step process that begins with the formation of a thiazolidine ring, followed by modifications to introduce the desired "A" and "C" ring substituents and the carbonyl linker.

G cluster_1 Synthetic Workflow Start L-Cysteine + Substituted Benzonitrile Thiazoline_Acid (4R)-2-(substituted phenyl)-4,5- dihydro-thiazole-4-carboxylic acid Start->Thiazoline_Acid Cyclization Weinreb_Amide Weinreb Amide Thiazoline_Acid->Weinreb_Amide EDCI/HOBt Coupling Thiazole_Intermediate 2-(Substituted-phenyl)-thiazole- 4-carboxylic acid methoxymethylamide Weinreb_Amide->Thiazole_Intermediate Dehydrogenation (BrCCl3/DBU) Final_Compound SMART Compound Thiazole_Intermediate->Final_Compound Grignard or Lithium Reagent G cluster_2 Compound Development Logic Lead_Compound Lead Compound (ATCAA) SAR_Studies Structure-Activity Relationship Studies Lead_Compound->SAR_Studies Ring_A_Mod "A" Ring Modifications SAR_Studies->Ring_A_Mod Ring_B_Linker_Mod "B" Ring & Linker Modifications SAR_Studies->Ring_B_Linker_Mod Ring_C_Mod "C" Ring Modifications SAR_Studies->Ring_C_Mod Optimized_Compound Optimized SMART Compound Ring_A_Mod->Optimized_Compound Ring_B_Linker_Mod->Optimized_Compound Ring_C_Mod->Optimized_Compound

References

The Pivotal Role of 4-(Methoxymethyl)thiazole in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Among the vast array of thiazole derivatives, 4-(methoxymethyl)thiazole has emerged as a particularly valuable building block, offering a versatile handle for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Synthesis of this compound

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be 1-chloro-3-methoxyacetone, which reacts with thioformamide to yield the target compound.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • 1-chloro-3-methoxyacetone

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.1 equivalents) in ethanol.

  • To this solution, add 1-chloro-3-methoxyacetone (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis reagents 1-chloro-3-methoxyacetone + Thioformamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product This compound intermediate->product Dehydration

Caption: General workflow of the Hantzsch synthesis for this compound.

Chemical Reactivity and Properties

The reactivity of the thiazole ring is influenced by the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most acidic and susceptible to deprotonation by strong bases like organolithium reagents.[2] The methoxymethyl group at the 4-position offers additional synthetic handles. The ether linkage can be cleaved under acidic conditions to reveal a hydroxymethyl group, which can be further functionalized.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Characteristics
¹H NMR - Thiazole ring protons (δ 7.0-9.0 ppm) - Methylene protons (-CH₂-) adjacent to the ether oxygen (δ 4.0-4.5 ppm) - Methyl protons (-OCH₃) of the methoxy group (δ 3.0-3.5 ppm)
¹³C NMR - Thiazole ring carbons (δ 110-160 ppm) - Methylene carbon (-CH₂-) (δ 60-70 ppm) - Methyl carbon (-OCH₃) (δ 50-60 ppm)
IR Spectroscopy (cm⁻¹) - C-H stretching (aromatic and aliphatic) - C=N and C=C stretching of the thiazole ring - C-O-C stretching of the ether linkage
Mass Spectrometry (m/z) - Molecular ion peak corresponding to the molecular weight of C₅H₇NOS.

Role in Drug Discovery and Development

The thiazole scaffold is a key component in numerous clinically approved drugs and investigational compounds. Its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions make it a valuable motif in drug design.

Thiazole Derivatives as Tubulin Polymerization Inhibitors

A significant area of research focuses on thiazole derivatives as potent anticancer agents that target tubulin polymerization.[5][6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain 4-substituted thiazole derivatives, often referred to as SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, have shown remarkable activity in this regard.[8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.

Signaling Pathway of Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Thiazole Derivative Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Inhibition Inhibition of Polymerization Microtubules->Inhibition Division Cell Division Spindle->Division Thiazole This compound Derivative (SMART compound) Thiazole->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of thiazole-based tubulin polymerization inhibitors.

Table 2: Biological Activity of Selected Thiazole-Based Tubulin Inhibitors

Compound Target Cancer Cell Line IC₅₀ (µM) Reference
SMART Compound (8f)Melanoma (A375)0.021 - 0.071[9]
Thiazole-naphthalene derivative (5b)Breast Cancer (MCF-7)0.48 ± 0.03[7]
Thiazole-2-acetamide derivative (10a)Tubulin Polymerization2.69[5]
Role in the Synthesis of Marketed Drugs

4-Substituted thiazole derivatives are crucial intermediates in the synthesis of several marketed drugs. A notable example is Mirabegron , a β₃-adrenergic agonist used to treat overactive bladder.[10] The synthesis of Mirabegron involves a key step where a 2-aminothiazole derivative is coupled with another fragment to construct the final drug molecule. The 4-position of the thiazole ring in the intermediate is often substituted to facilitate the synthesis and modulate the pharmacological properties of the final compound.

Synthetic Workflow for a Thiazole-Containing Drug:

Drug_Synthesis_Workflow start Starting Materials (α-haloketone, thioamide) thiazole_formation Hantzsch Thiazole Synthesis start->thiazole_formation intermediate 4-Substituted Thiazole Intermediate thiazole_formation->intermediate functionalization Functional Group Interconversion intermediate->functionalization coupling Coupling Reaction functionalization->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Caption: A generalized workflow for the synthesis of a drug containing a 4-substituted thiazole moiety.

Conclusion

This compound and its closely related derivatives represent a class of highly versatile and valuable building blocks in heterocyclic and medicinal chemistry. Their straightforward synthesis via the Hantzsch reaction, coupled with the diverse reactivity of the thiazole ring and the methoxymethyl substituent, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The proven success of thiazole-containing compounds, particularly as tubulin polymerization inhibitors and in the structure of marketed drugs like Mirabegron, underscores the continued importance of exploring the full potential of this remarkable heterocyclic scaffold. As research in drug discovery continues to evolve, the strategic application of this compound is poised to contribute significantly to the development of the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(methoxymethyl)thiazole derivatives, a class of compounds with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a methoxymethyl group at the 4-position offers opportunities for modulating physicochemical properties and exploring structure-activity relationships (SAR).[1][2][3][4][5] This guide covers synthetic strategies, experimental procedures, and the biological context for the development of these promising compounds.

Introduction to this compound Derivatives in Medicinal Chemistry

Thiazole-containing compounds are integral to many natural products and synthetic drugs, exhibiting a wide range of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer activities.[2][3][5][6] The thiazole ring serves as a versatile scaffold in drug design due to its unique electronic properties and ability to form key interactions with biological targets.[5] Modifications to the thiazole core, such as the introduction of a 4-(methoxymethyl) substituent, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives can be approached through various established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a key starting material is a ketone bearing a methoxymethyl group adjacent to a halogenated carbon.

A general synthetic workflow for obtaining this compound derivatives is outlined below.

SynthesisWorkflow Start Starting Materials (e.g., 1-methoxy-3-halopropan-2-one, Thioamide) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Intermediate This compound Derivative Hantzsch->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct TubulinInhibitionPathway Thiazole This compound Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Microtubule Microtubule Polymerization Thiazole->Microtubule Inhibits Tubulin->Microtubule CellCycle Cell Cycle Progression (G2/M Phase) Microtubule->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

References

Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis and application of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds, a class of potent anticancer agents. These compounds, which are structurally related to the 4-(methoxymethyl)thiazole core, have demonstrated significant antiproliferative activity against various cancer cell lines, operating through the inhibition of tubulin polymerization.

Introduction

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been developed as potent anticancer agents, evolving from structural modifications of the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2][3] These compounds have shown a significant improvement in antiproliferative activity, with IC50 values shifting from the micromolar to the low nanomolar range against melanoma and prostate cancer cell lines.[1][2][3] The core structure, featuring a thiazole ring, is a versatile scaffold in medicinal chemistry, known to be present in various compounds with diverse biological activities, including anticancer effects.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Preliminary studies indicate that the anticancer activity of SMART compounds is exerted through the inhibition of tubulin polymerization.[1][2][3] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By inhibiting tubulin polymerization, SMART compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4] This mechanism is shared by other successful anticancer drugs, such as paclitaxel and the vinca alkaloids.

cluster_0 Cellular Processes SMART_Compound SMART Compound Tubulin Tubulin Dimers SMART_Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest Leads to cluster_1 Synthetic Workflow Start L-Cysteine & Benzonitrile Step1 Synthesis of (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid (3) Start->Step1 Step2 Conversion to Weinreb Amide (6) Step1->Step2 Step3 Dehydrogenation to Thiazole Intermediate (7) Step2->Step3 Step4 Grignard Reaction or Aryllithium Addition Step3->Step4 Product SMART Compound (8) Step4->Product

References

Application of "4-(Methoxymethyl)thiazole" in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Topic: Antimicrobial Potential of Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities.[1] Thiazole derivatives have demonstrated potent antibacterial and antifungal properties, making them a promising class of compounds for antimicrobial drug discovery. This document provides an overview of the application of thiazole derivatives in this field, including their synthesis, mechanism of action, and antimicrobial efficacy, supported by experimental protocols and quantitative data.

Note: While this document focuses on the broader class of thiazole derivatives, specific data for "4-(Methoxymethyl)thiazole" is limited in the current scientific literature. The information presented herein is based on studies of various substituted thiazole compounds.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have exhibited a wide spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial potency is often influenced by the nature and position of substituents on the thiazole ring.

Antibacterial Activity

Numerous studies have reported the significant antibacterial activity of thiazole derivatives against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains

Compound TypeBacterial StrainMIC (µg/mL)Reference
Catechol-derived thiazolesMethicillin-resistant Staphylococcus aureus (MRSA)≤ 2[2]
2-Phenylacetamido-thiazole derivativesEscherichia coli1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativesPseudomonas aeruginosa1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativesBacillus subtilis1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativesStaphylococcus aureus1.56 - 6.25[1]
Bisthiazolyl hydrazonesStreptococcus pneumoniae0.03 - 0.06[1]
Bisthiazolyl hydrazonesBacillus subtilis0.06[1]
Bisthiazolyl hydrazonesKlebsiella pneumoniae0.03[1]
2,5-Dichloro thienyl-substituted thiazolesStaphylococcus aureus6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesEscherichia coli6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesKlebsiella pneumoniae6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesPseudomonas aeruginosa6.25 - 12.5[1]
Heteroaryl(aryl) thiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.23 - 0.7[3]
Heteroaryl(aryl) thiazole derivativesPseudomonas aeruginosa0.23 - 0.7[3]
Heteroaryl(aryl) thiazole derivativesEscherichia coli0.23 - 0.7[3]
Antifungal Activity

Certain thiazole derivatives have also demonstrated promising activity against fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains

Compound TypeFungal StrainMIC (µg/mL)Reference
Bisthiazolyl hydrazonesAspergillus fumigatus0.03 - 0.12[1]
2,5-Dichloro thienyl-substituted thiazolesAspergillus fumigatus6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesAspergillus flavus6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesPenicillium marneffei6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazolesTrichophyton mentagrophytes6.25 - 12.5[1]
Heteroaryl(aryl) thiazole derivativesCandida spp., Aspergillus spp.0.06 - 0.47[3]

Mechanism of Action

The antimicrobial mechanism of action for thiazole derivatives can vary depending on their specific chemical structures. Some proposed mechanisms include:

  • Inhibition of Bacterial Cell Division: Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization in bacterial cells, which disrupts the formation of the Z-ring, a critical step in bacterial cell division.

  • Enzyme Inhibition: Some 2-phenylacetamido-thiazole derivatives have been reported to exhibit inhibitory activity against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme essential for bacterial fatty acid biosynthesis.[1] Docking studies have also suggested that some heteroaryl(aryl) thiazole derivatives may act by inhibiting the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis.[3]

  • Disruption of Membrane Integrity: Although not the primary mechanism for all thiazole compounds, some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.

Below is a simplified representation of a potential mechanism of action involving enzyme inhibition.

Thiazole_Derivative Thiazole Derivative Inhibition Inhibition Thiazole_Derivative->Inhibition Bacterial_Enzyme Bacterial Enzyme (e.g., MurB, ecKAS III) Bacterial_Enzyme->Inhibition Essential_Cellular_Process Essential Cellular Process Disrupted Inhibition->Essential_Cellular_Process Bacterial_Cell_Death Bacterial Cell Death Essential_Cellular_Process->Bacterial_Cell_Death

Caption: Potential mechanism of action for thiazole derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antimicrobial activity of thiazole derivatives.

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2]

Protocol:

  • Dissolve the α-bromoketone derivative in a suitable solvent such as ethanol.

  • Add an equimolar amount of a thioamide (e.g., 3,4-dihydroxythiobenzamide) and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, the product may precipitate out of the solution or can be obtained after solvent evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

Start Start Dissolve Dissolve α-bromoketone in ethanol Start->Dissolve Add_Reagents Add thioamide and sodium acetate Dissolve->Add_Reagents React Stir at room temp or heat Add_Reagents->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Workup Product precipitation or solvent evaporation Monitor->Workup Complete Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End

Caption: General workflow for Hantzsch thiazole synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Start Start Prepare_Stock Prepare compound stock solution Start->Prepare_Stock Serial_Dilute Perform serial dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Add inoculum to wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Application Notes and Protocols: The 4-(Methoxymethyl)thiazole Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-(methoxymethyl)thiazole fragment in contemporary drug design. This scaffold serves as a versatile building block, offering favorable physicochemical properties and diverse biological activities. The following sections detail its application in the development of GPR119 agonists for metabolic disorders and tubulin polymerization inhibitors for oncology, complete with experimental protocols and data.

Application Note 1: 4-(Alkoxymethyl)thiazole Derivatives as GPR119 Agonists for Type 2 Diabetes

The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis.[1][2] Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[3][4] The 4-(alkoxymethyl)thiazole scaffold has been successfully employed to develop potent GPR119 agonists.

Quantitative Data: In Vitro Activity of 4-(Phenoxymethyl)thiazole Derivatives

A series of 4-(phenoxymethyl)thiazole derivatives have demonstrated potent GPR119 agonistic activity. The following table summarizes the in vitro efficacy of selected compounds.[5]

Compound IDStructureGPR119 EC50 (nM)
27 4-((4-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)phenoxy)methyl)-2-(pyridin-2-yl)thiazole49
32d 2-(4-((2-(pyridin-2-yl)thiazol-4-yl)methoxy)phenyl)pyrrolidine-2,5-dione18
MBX-2982 (Reference Compound)-
Signaling Pathway: GPR119-Mediated Insulin and GLP-1 Secretion

Activation of GPR119 by an agonist initiates a downstream signaling cascade involving Gαs coupling to adenylate cyclase, leading to an increase in intracellular cAMP levels.[3][6] This, in turn, promotes insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.

GPR119_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Agonist 4-(Alkoxymethyl)thiazole Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Stimulates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Stimulates

Caption: GPR119 agonist signaling pathway.

Experimental Protocols

1. Synthesis of 4-(Hydroxymethyl)thiazole:

A general method for the synthesis of the 4-(hydroxymethyl)thiazole precursor involves the reduction of a 4-methylthiazole-5-carboxylate ester.[7]

  • Materials: 4-methylthiazole-5-carboxylate, Sodium borohydride, Aluminum chloride (AlCl3), Tetrahydrofuran (THF), Dichloromethane, Sodium sulfate (Na2SO4).

  • Procedure:

    • To a stirred solution of 4-methylthiazole-5-carboxylate in THF at 0 °C, add sodium borohydride portion-wise.

    • Slowly add a solution of AlCl3 in THF while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water, followed by 15% NaOH solution.

    • Filter the resulting solid and wash with dichloromethane.

    • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield 4-methyl-5-hydroxymethyl thiazole.

2. O-Alkylation to form this compound:

The hydroxymethyl group can be alkylated to the desired methoxymethyl group using standard procedures.

  • Materials: 4-(Hydroxymethyl)thiazole, Sodium hydride (NaH), Methyl iodide (CH3I), Anhydrous THF.

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of 4-(hydroxymethyl)thiazole in THF dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. In Vitro GPR119 Activity Assay (cAMP Measurement):

  • Cell Line: A stable cell line co-expressing human GPR119 and a cyclic nucleotide-gated ion channel.

  • Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Wash the cells with assay buffer.

    • Add test compounds at varying concentrations and incubate for 30 minutes at room temperature.

    • Measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

    • Determine EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Application Note 2: this compound Derivatives as Tubulin Polymerization Inhibitors for Cancer Therapy

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[8] The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series of compounds, which can incorporate a this compound-like fragment, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data: Antiproliferative Activity of a SMART Compound

The antiproliferative activity of the SMART compounds was evaluated against a panel of cancer cell lines. The data for a representative compound, 8f , is presented below.[6]

Cell LineCancer TypeIC50 (µM)
A375Melanoma0.021
PC-3Prostate Cancer0.071
DU145Prostate Cancer0.045
Mechanism of Action: Inhibition of Tubulin Polymerization

SMART compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.

Tubulin_Inhibition SMART This compound Derivative (SMART) Tubulin Tubulin Dimers SMART->Tubulin Binds to Polymerization Polymerization SMART->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Forms G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocols

1. General Synthesis of SMART Compounds:

The synthesis of SMART compounds involves the reaction of a thiazole intermediate with an appropriate Grignard or organolithium reagent.[9]

  • Materials: 2-(Substituted-phenyl)-thiazole-4-carboxylic acid methoxymethylamide, Grignard reagent (e.g., 3,4,5-trimethoxyphenylmagnesium bromide), Anhydrous THF.

  • Procedure:

    • To a solution of the thiazole intermediate in anhydrous THF at 0 °C, add the Grignard reagent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Tubulin Polymerization Assay:

This cell-free assay measures the effect of compounds on the polymerization of purified tubulin.

  • Materials: Purified tubulin, Polymerization buffer (e.g., PEM buffer), GTP, Test compound.

  • Procedure:

    • Prepare a solution of tubulin in polymerization buffer on ice.

    • Add GTP and the test compound at various concentrations.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Monitor the change in absorbance at 340 nm over time at 37 °C using a plate reader. An increase in absorbance indicates tubulin polymerization.

    • Calculate the percentage of inhibition relative to a vehicle control.

3. Cell Viability Assay (MTT Assay):

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., A375, PC-3), Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)thiazole is a substituted thiazole derivative of interest in medicinal chemistry and organic synthesis. The thiazole ring is an important scaffold in numerous biologically active compounds. The reactivity of the thiazole ring is characterized by its aromatic nature, the presence of two heteroatoms (sulfur and nitrogen), and its distinct electronic properties. The methoxymethyl substituent at the 4-position influences the regioselectivity and rate of reactions with both electrophiles and nucleophiles.

This document provides an overview of the predicted reactivity of this compound and detailed, predictive protocols for its reactions with common electrophiles and nucleophiles. These protocols are based on the well-established chemistry of the thiazole ring and its derivatives, particularly 4-alkylthiazoles.

Predicted Reactivity Profile

The thiazole ring is an electron-rich aromatic system. The electron density is not uniformly distributed; the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases, creating a nucleophilic center. The nitrogen atom at the 3-position is basic and can be protonated or alkylated.

The 4-(methoxymethyl) group is an electron-donating group through induction, which is expected to further activate the C5 position towards electrophilic substitution.

Reactions with Electrophiles: Electrophilic aromatic substitution is predicted to occur predominantly at the C5 position of this compound.

Reactions with Nucleophiles:

  • Direct Nucleophilic Aromatic Substitution: The thiazole ring itself is generally resistant to direct nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group or if a good leaving group is present.

  • Deprotonation at C2: The proton at the C2 position is the most acidic proton on the thiazole ring.[1] Treatment with a strong base, such as an organolithium reagent, will generate a 2-lithiated thiazole, which is a potent nucleophile and can react with various electrophiles.

  • Reaction at the Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it a site for protonation and alkylation.

  • Reaction at the Methoxymethyl Side Chain: The methoxymethyl group is generally stable, but under harsh acidic conditions, cleavage of the ether linkage could occur. The methylene protons of the methoxymethyl group are not expected to be significantly acidic.

Reactions with Electrophiles: Application Notes and Protocols

Electrophilic substitution reactions on this compound are anticipated to proceed at the C5 position.

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions
Electrophilic ReagentPredicted Major ProductReaction ConditionsPredicted Yield Range (%)
Br₂ in Acetic Acid5-Bromo-4-(methoxymethyl)thiazoleRoom Temperature70-90
HNO₃ / H₂SO₄4-(Methoxymethyl)-5-nitrothiazole0 °C to Room Temperature60-80
SO₃ / H₂SO₄This compound-5-sulfonic acid100-120 °C50-70
Acyl chloride / AlCl₃5-Acyl-4-(methoxymethyl)thiazole0 °C to Room Temperature40-60
Experimental Protocol: Bromination of this compound

Objective: To synthesize 5-bromo-4-(methoxymethyl)thiazole via electrophilic bromination.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (5 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water (100 mL).

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-(methoxymethyl)thiazole.

Reactions with Nucleophiles: Application Notes and Protocols

The primary mode of reaction with strong nucleophiles is expected to be deprotonation at the C2 position, followed by reaction with an electrophile.

Table 2: Predicted Outcomes of Nucleophilic Reactions via C2-Lithiation
Base / ElectrophileIntermediateFinal ProductPredicted Yield Range (%)
1. n-BuLi2. D₂O2-Lithio-4-(methoxymethyl)thiazole2-Deuterio-4-(methoxymethyl)thiazole>90
1. n-BuLi2. CH₃I2-Lithio-4-(methoxymethyl)thiazole4-(Methoxymethyl)-2-methylthiazole60-80
1. n-BuLi2. Benzaldehyde2-Lithio-4-(methoxymethyl)thiazole(4-(Methoxymethyl)thiazol-2-yl)(phenyl)methanol50-70
Experimental Protocol: Lithiation and Alkylation of this compound

Objective: To synthesize 4-(methoxymethyl)-2-methylthiazole via C2-lithiation followed by methylation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF (20 mL) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the solution at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(methoxymethyl)-2-methylthiazole.

Visualizing Reaction Pathways

The following diagrams illustrate the predicted reaction mechanisms for electrophilic and nucleophilic attacks on this compound.

electrophilic_substitution reagents This compound + E⁺ intermediate Wheland Intermediate (Carbocation at C5) reagents->intermediate Attack at C5 product 5-Substituted-4-(methoxymethyl)thiazole + H⁺ intermediate->product Deprotonation

Caption: Electrophilic substitution at the C5 position.

nucleophilic_substitution_via_lithiation start This compound lithiated 2-Lithio-4-(methoxymethyl)thiazole start->lithiated n-BuLi, -78°C product 2-Substituted-4-(methoxymethyl)thiazole lithiated->product electrophile Electrophile (E⁺) electrophile->product

Caption: Nucleophilic substitution at C2 via lithiation.

Disclaimer: The experimental protocols and quantitative data provided herein are predictive and based on established chemical principles and analogies with structurally similar compounds. Due to the limited availability of specific literature on the reactivity of this compound, these protocols should be considered as starting points and may require optimization. Standard laboratory safety procedures should be followed at all times.

References

Protocol for N-alkylation of "4-(Methoxymethyl)thiazole"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The N-alkylation of thiazoles is a fundamental transformation in organic synthesis, leading to the formation of positively charged thiazolium salts. These salts are valuable intermediates in various chemical reactions and are of significant interest to researchers in medicinal chemistry and drug development due to their presence in biologically active compounds, such as vitamin B1 (thiamine). The protocol described herein provides a general yet detailed procedure for the N-alkylation of 4-(methoxymethyl)thiazole, a functionalized thiazole derivative.

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the thiazole ring attacks the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the generation of a thiazolium halide salt. The choice of alkylating agent, solvent, and reaction conditions can influence the reaction rate and yield. Common alkylating agents include methyl iodide and benzyl bromide, which are used in the detailed protocols below. The resulting N-alkylated thiazolium salts are typically crystalline solids that can be purified by recrystallization.

Characterization of the final products is crucial to confirm the success of the N-alkylation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, the proton NMR (¹H NMR) spectrum of the product will show a characteristic downfield shift of the thiazole ring protons and the appearance of new signals corresponding to the newly introduced alkyl group. The methylene protons of the methoxymethyl group at the C4 position also provide a key diagnostic signal.

Experimental Protocols

This section outlines two detailed protocols for the N-alkylation of this compound using two different alkylating agents: methyl iodide and benzyl bromide.

Protocol 1: Synthesis of 3-Methyl-4-(methoxymethyl)thiazolium Iodide

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone (10 mL per 1 g of thiazole).

  • Place the flask under an inert atmosphere.

  • Add methyl iodide (1.2 eq) to the solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate of the thiazolium salt may form. If not, the product can be precipitated by the slow addition of anhydrous diethyl ether until a solid is observed.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified 3-methyl-4-(methoxymethyl)thiazolium iodide under vacuum.

Protocol 2: Synthesis of 3-Benzyl-4-(methoxymethyl)thiazolium Bromide

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (15 mL per 1 g of thiazole).

  • Place the flask under an inert atmosphere.

  • Add benzyl bromide (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the product by adding anhydrous diethyl ether to the cooled solution.

  • Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold, anhydrous diethyl ether.

  • Dry the 3-benzyl-4-(methoxymethyl)thiazolium bromide under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the N-alkylation protocols described above. These values are based on typical yields for similar reactions and may vary depending on the specific experimental conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 3-Methyl-4-(methoxymethyl)thiazolium Iodide

ParameterValue
Reactant 1 This compound
Reactant 2 Methyl Iodide
Solvent Acetone
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield 85-95%

Table 2: Reaction Parameters for the Synthesis of 3-Benzyl-4-(methoxymethyl)thiazolium Bromide

ParameterValue
Reactant 1 This compound
Reactant 2 Benzyl Bromide
Solvent Acetonitrile
Temperature Reflux (~82°C)
Reaction Time 12-18 hours
Typical Yield 80-90%

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of the N-alkylation reaction and the experimental workflow.

N_Alkylation_Pathway Thiazole This compound (Nucleophile) TransitionState SN2 Transition State Thiazole->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product 3-Alkyl-4-(methoxymethyl)thiazolium Halide (Product) TransitionState->Product Formation of Thiazolium Salt

Caption: General reaction pathway for the N-alkylation of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve Thiazole in Solvent AddReagent Add Alkylating Agent Start->AddReagent Stir Stir/Reflux for Specified Time AddReagent->Stir Cool Cool Reaction Mixture Stir->Cool Precipitate Precipitate Product with Diethyl Ether Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product (NMR, etc.) Dry->Characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Application Notes and Protocols: Thiazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has emerged as a powerful tool in drug discovery, chemical biology, and materials science due to its reliability, high yields, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5] Thiazole moieties are prevalent in many biologically active compounds and approved drugs, making them attractive scaffolds for drug design.[6][7] The incorporation of thiazole derivatives into molecules using click chemistry offers a modular and efficient approach to generate novel chemical entities with potential therapeutic applications. While specific applications of "4-(Methoxymethyl)thiazole" in click chemistry are not extensively documented, this note provides a general framework and hypothetical protocols for the use of functionalized thiazole derivatives in click chemistry applications.

Principle of Thiazole-Based Click Chemistry

The central idea is to functionalize a thiazole derivative with either a terminal alkyne or an azide group. This "clickable" thiazole can then be conjugated to a complementary molecule (e.g., a biomolecule, a reporter tag, or another small molecule) bearing the corresponding azide or alkyne functionality. The reaction proceeds under mild conditions, often in aqueous media, to form a stable triazole linkage.

Key Click Chemistry Reactions:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][2][4] It is the most widely used click reaction.[3] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes.[8][9][10][11] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide.[9] This is particularly useful for in vivo applications where the toxicity of copper is a concern.[10][12][13]

Hypothetical Application: Synthesis of a Thiazole-Containing Bioconjugate

This hypothetical example describes the conjugation of an alkyne-functionalized thiazole derivative to an azide-containing peptide for potential applications in targeted drug delivery or as a biological probe.

Workflow Diagram

G cluster_synthesis Component Synthesis cluster_click Click Chemistry Conjugation (CuAAC) cluster_product Product cluster_application Downstream Applications Thiazole_alkyne Alkyne-Functionalized Thiazole Derivative Click_Reaction CuSO4, Na-Ascorbate t-BuOH/H2O Thiazole_alkyne->Click_Reaction Peptide_azide Azide-Functionalized Peptide Peptide_azide->Click_Reaction Conjugate Thiazole-Peptide Conjugate Click_Reaction->Conjugate Purification Purification (e.g., HPLC) Conjugate->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Biological_Assay Biological Assay Characterization->Biological_Assay

Caption: Workflow for the synthesis and application of a thiazole-peptide conjugate via CuAAC.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the conjugation of an alkyne-functionalized thiazole to an azide-containing molecule.

Materials:

  • Alkyne-functionalized thiazole derivative (1.0 eq)

  • Azide-containing molecule (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

  • Sodium ascorbate (0.05 - 0.5 eq)

  • Solvent: tert-Butanol/Water (1:1) or DMF/Water (1:1)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized thiazole (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water (0.5 mL).

  • To the stirred reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole conjugate.

Quantitative Data (Hypothetical)

EntryThiazole DerivativeAzide PartnerCatalyst Loading (mol%)SolventTime (h)Yield (%)
14-Ethynyl-2-phenylthiazoleBenzyl azide5t-BuOH/H₂O495
22-Azido-4-methylthiazolePhenylacetylene5t-BuOH/H₂O692
34-Ethynyl-2-phenylthiazoleAzido-PEG-Biotin10DMF/H₂O1288
42-Azido-4-methylthiazolePropargyl-functionalized peptide10DMF/H₂O2485
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free method for conjugating an azide-functionalized thiazole to a strained cyclooctyne.

Materials:

  • Azide-functionalized thiazole derivative (1.0 eq)

  • Strained cyclooctyne (e.g., DIBO, DBCO) (1.0 - 1.5 eq)

  • Solvent: Acetonitrile, Methanol, or a mixture with water

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the azide-functionalized thiazole (1.0 eq) in the chosen solvent (e.g., 5 mL of acetonitrile).

  • Add the strained cyclooctyne derivative (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically faster than CuAAC, often complete within 1-4 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired triazole conjugate.

Quantitative Data (Hypothetical)

EntryThiazole DerivativeCyclooctyne PartnerSolventTime (h)Yield (%)
12-Azido-4-phenylthiazoleDIBOAcetonitrile198
24-Azidomethyl-2-aminothiazoleDBCO-NHS esterPBS buffer (pH 7.4)290
32-Azido-4-phenylthiazoleDBCO-functionalized proteinPBS buffer (pH 7.4)4>80 (on protein)

Signaling Pathway/Logical Relationship Diagram

G cluster_design Drug Design & Synthesis cluster_conjugation Bioconjugation cluster_product Drug Candidate cluster_testing Preclinical Testing Thiazole_Scaffold Thiazole Scaffold (Known Bioactivity) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Thiazole_Scaffold->Click_Chemistry Linker Clickable Handle (Alkyne or Azide) Linker->Click_Chemistry Targeting_Moiety Targeting Moiety (e.g., Peptide, Antibody) Targeting_Moiety->Click_Chemistry Drug_Candidate Thiazole-Based Drug Conjugate Click_Chemistry->Drug_Candidate In_Vitro In Vitro Assays (Target Binding, Cytotoxicity) Drug_Candidate->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo

Caption: Logical workflow for the development of a thiazole-based drug conjugate using click chemistry.

Conclusion

The integration of thiazole scaffolds with click chemistry provides a versatile and powerful strategy for the synthesis of novel molecules for drug discovery and other life science applications. The mild reaction conditions, high efficiency, and modularity of click reactions allow for the rapid generation of diverse libraries of thiazole-containing compounds for biological evaluation. While the direct application of "this compound" in this context requires further investigation to functionalize it with a clickable handle, the general principles and protocols outlined here provide a solid foundation for researchers to explore the potential of thiazole derivatives in click chemistry.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(bromomethyl)thiazole as a key building block. Thiazole moieties are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds.[1][2][3][4] The ability to functionalize the thiazole ring at the 4-position through robust and versatile methods like the Suzuki coupling opens up avenues for the synthesis of novel compound libraries for screening and lead optimization.[5][6]

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[7][8][9] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[10]

Application in Drug Discovery

The 4-(arylmethyl)thiazole scaffold, synthesized via the Suzuki coupling of 4-(bromomethyl)thiazole with various aryl boronic acids, is a valuable pharmacophore. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][11] The methoxymethyl group at the 4-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. By coupling 4-(bromomethyl)thiazole with a diverse set of boronic acids, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds.

General Reaction Scheme

The general scheme for the Suzuki coupling of 4-(bromomethyl)thiazole with an arylboronic acid is depicted below:

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_products Products 4_bromo 4-(bromomethyl)thiazole coupled_product 4-(arylmethyl)thiazole 4_bromo->coupled_product Pd Catalyst, Base Solvent, Heat boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->coupled_product byproducts Byproducts

Caption: General Suzuki coupling reaction scheme.

Experimental Protocol: A Generalized Method

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(bromomethyl)thiazole with various arylboronic acids. This protocol is based on established procedures for Suzuki couplings of heterocyclic halides.[8][10][12] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • 4-(bromomethyl)thiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 4-(bromomethyl)thiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-(arylmethyl)thiazole.

Quantitative Data Summary

The following table summarizes hypothetical results for the Suzuki coupling of 4-(bromomethyl)thiazole with a variety of arylboronic acids, based on typical yields observed in similar reactions.

EntryArylboronic Acid (R-B(OH)₂)CatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285>98
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane90892>99
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DMF1101678>97
44-Cyanophenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O1001088>98
52-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane901281>98

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation (R²-B(OR)₂) PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow, from reaction setup to the purified product.

Workflow Start Start Setup Reaction Setup: - 4-(bromomethyl)thiazole - Arylboronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Add_Reagents Add Solvent and Pd Catalyst Inert->Add_Reagents Heating Heat and Stir (Monitor by TLC/LC-MS) Add_Reagents->Heating Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine Heating->Workup Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Isolated Product: 4-(arylmethyl)thiazole Purification->Product

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of 4-(Methoxymethyl)thiazole Containing Macrocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of macrocyclic compounds incorporating a 4-(methoxymethyl)thiazole moiety. The protocols outlined are based on established synthetic strategies for structurally related natural products, such as the potent histone deacetylase (HDAC) inhibitor, largazole. The methodologies are intended to serve as a guide for the creation of novel macrocyclic compounds for applications in drug discovery and chemical biology.

Introduction

Macrocycles containing heterocyclic scaffolds are privileged structures in medicinal chemistry, often exhibiting enhanced biological activity, improved metabolic stability, and better cell permeability compared to their linear counterparts. The thiazole ring, in particular, is a key component of numerous FDA-approved drugs and biologically active natural products. This document details the synthesis of a novel macrocyclic depsipeptide that incorporates a this compound unit, designed as an analog of the natural product largazole. The proposed macrocycle is a potential Class I Histone Deacetylase (HDAC) inhibitor.

Synthetic Strategy Overview

The overall synthetic strategy is convergent, involving the preparation of three key fragments that are subsequently coupled and macrocyclized. The workflow is adapted from scalable total syntheses of largazole.

The key fragments are:

  • Fragment A: The novel this compound-containing amino acid.

  • Fragment B: A protected α-methyl cysteine residue.

  • Fragment C: The N-Boc-L-valine-linked polyketide side chain.

The fragments are coupled in a linear sequence, followed by a macrolactamization to form the 16-membered depsipeptide core.

Experimental Workflow Diagram

G cluster_frag_a Fragment A Synthesis cluster_frag_b Fragment B Synthesis cluster_frag_c Fragment C Synthesis cluster_assembly Assembly and Macrocyclization a1 Ethyl 3-bromo-4-methoxy-2-oxobutanoate a3 Hantzsch Thiazole Synthesis a1->a3 a2 Thioamide a2->a3 a4 Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate a3->a4 a5 Fragment A a4->a5 d1 Peptide Coupling (A+B) a5->d1 Fragment A b1 L-Cysteine b2 Protection & Methylation b1->b2 b3 Fmoc- (R)-α-methyl-Cys(Trt)-OH b2->b3 b4 Fragment B b3->b4 b4->d1 Fragment B c1 Polyketide Precursor c3 Esterification c1->c3 c2 N-Boc-L-Valine c2->c3 c4 Fragment C c3->c4 d3 Peptide Coupling (A-B + C) c4->d3 Fragment C d2 Deprotection d1->d2 d2->d3 d4 Linear Depsipeptide d3->d4 d5 Macrolactamization d4->d5 d6 Final Macrocycle d5->d6

Caption: Overall synthetic workflow for the this compound macrocycle.

Experimental Protocols

Synthesis of Fragment A: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(methoxymethyl)thiazol-2-yl)propanoic acid

This protocol describes the preparation of the key thiazole-containing amino acid.

Step 1: Synthesis of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate

This step utilizes a modified Hantzsch thiazole synthesis.

  • Materials: Ethyl 3-bromo-4-methoxy-2-oxobutanoate (1.0 eq), Thiourea (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve ethyl 3-bromo-4-methoxy-2-oxobutanoate and thiourea in ethanol.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound.

Step 2: Conversion to the final Fmoc-protected amino acid

This involves standard transformations to convert the synthesized thiazole into a usable building block for peptide synthesis. The detailed multi-step procedure can be adapted from established methods for converting novel heterocycles into Fmoc-protected amino acids for solid-phase peptide synthesis.[1][2][3]

Synthesis of the Linear Depsipeptide Precursor

This phase involves the sequential coupling of the three fragments. The procedures are based on the scalable synthesis of largazole.[4][5]

  • Step 1: Coupling of Fragment A and Fragment B

    • Dissolve Fragment A (Fmoc-protected this compound amino acid, 1.0 eq) and Fragment B (H-(R)-α-methyl-Cys(Trt)-OAllyl, 1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2 hours.

    • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry, concentrate, and purify by chromatography to yield the dipeptide.

  • Step 2: Fmoc Deprotection

    • Dissolve the dipeptide in a 20% solution of piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Co-evaporate with toluene under reduced pressure to remove piperidine.

  • Step 3: Coupling with Fragment C

    • Dissolve the deprotected dipeptide (1.0 eq) and Fragment C (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4 hours.

    • Work-up and purify as described in Step 1 to yield the linear depsipeptide precursor.

Macrocyclization

The final macrocycle is formed via an intramolecular amide bond formation (macrolactamization).

  • Step 1: Allyl and Boc Deprotection

    • Dissolve the linear precursor in anhydrous DCM.

    • Add Pd(PPh₃)₄ (0.1 eq) and phenylsilane (4.0 eq).

    • Stir for 1 hour at room temperature.

    • Concentrate the reaction mixture.

    • Dissolve the residue in a 1:1 mixture of TFA and DCM.

    • Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure to yield the deprotected linear precursor as a TFA salt.

  • Step 2: Macrolactamization

    • Dissolve the deprotected linear precursor in a large volume of anhydrous DMF (to achieve a concentration of 0.001 M).

    • Add DPPA (1.5 eq) and DIPEA (5.0 eq).

    • Stir the solution at 0 °C for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to yield the final macrocycle.

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps, based on reported yields for analogous reactions in the synthesis of largazole.[4][5]

Step No.Reaction DescriptionStarting MaterialProductExpected Yield (%)
1Hantzsch Thiazole SynthesisEthyl 3-bromo-4-methoxy-2-oxobutanoateEthyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate70-80
2Dipeptide Coupling (A+B)Fragment ADipeptide A-B85-95
3Tripeptide Coupling (A-B + C)Dipeptide A-BLinear Depsipeptide80-90
4MacrolactamizationLinear DepsipeptideFinal Macrocycle40-55
- Overall - Final Macrocycle ~20-30

Mechanism of Action: HDAC Inhibition

This class of macrocycles, like largazole, is proposed to function as a prodrug that inhibits Class I Histone Deacetylases (HDACs).

Signaling Pathway Diagram

G cluster_cell Cancer Cell cluster_nucleus Nucleus HDAC HDAC Active Site (Zn²⁺) Histone_Deac Deacetylated Histone HDAC->Histone_Deac Histone_Ac Acetylated Histone Histone_Ac->HDAC Deacetylation Chromatin_Open Open Chromatin (Gene Expression ON) Histone_Ac->Chromatin_Open Chromatin_Closed Condensed Chromatin (Gene Expression OFF) Histone_Deac->Chromatin_Closed Gene_On Tumor Suppressor Gene Expression Chromatin_Open->Gene_On Transcription Active Gene_Off Tumor Suppressor Gene Silencing Chromatin_Closed->Gene_Off Transcription Blocked Apoptosis Apoptosis Gene_On->Apoptosis Induces Macrocycle_Prodrug Macrocycle Prodrug (Thioester) Macrocycle_Active Active Inhibitor (Free Thiol) Macrocycle_Prodrug->Macrocycle_Active Esterase Activity Macrocycle_Active->HDAC Inhibition (Thiol binds Zn²⁺) Extracellular Extracellular Space Extracellular->Macrocycle_Prodrug Cellular Uptake

Caption: Proposed mechanism of HDAC inhibition by the macrocyclic analog.

Pathway Description:

  • Cellular Uptake: The macrocycle, synthesized as a prodrug with a thioester side chain, is taken up by the target cell.

  • Activation: Inside the cell, esterases cleave the thioester, revealing a free thiol group. This is the active form of the inhibitor.[4]

  • HDAC Inhibition: The active inhibitor enters the nucleus. The free thiol group coordinates to the zinc ion in the active site of Class I HDAC enzymes, potently inhibiting their function.

  • Histone Acetylation: With HDACs inhibited, histone acetyltransferases (HATs) dominate, leading to an accumulation of acetylated histones.

  • Chromatin Remodeling: Increased histone acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure.

  • Gene Expression: This open chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes (e.g., p21), which can induce cell cycle arrest and apoptosis in cancer cells.

References

Application Notes and Protocols: 4-(Methoxymethyl)thiazole as a Key Intermediate in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of 4-(methoxymethyl)thiazole, a critical heterocyclic building block in the multi-step synthesis of complex pharmaceutical agents. The protocols outlined below are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Thiazole moieties are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold in medicinal chemistry.[1] this compound, in particular, serves as a crucial intermediate, providing a stable and functionalized handle for the elaboration of more complex molecular architectures. Its application is notably significant in the synthesis of antiviral agents, such as the HIV-1 protease inhibitor Ritonavir.[2]

Multi-step Synthesis of Ritonavir: A Case Study

Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[3][4] Its complex structure features a key thiazole-containing side chain. The synthesis of this side chain often involves the use of a functionalized thiazole intermediate that is structurally analogous to this compound. The following sections detail the synthesis of this key intermediate and its incorporation into a Ritonavir precursor.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step process starting from a commercially available thiazole-4-carboxylate ester.

Step 1: Reduction of Ethyl Thiazole-4-carboxylate to 4-(Hydroxymethyl)thiazole

The first step involves the reduction of the ester functionality to a primary alcohol. While various reducing agents can be employed, a combination of sodium borohydride and aluminum chloride provides a safer and more manageable alternative to lithium aluminum hydride.[5]

Step 2: Methylation of 4-(Hydroxymethyl)thiazole to this compound

The subsequent methylation of the hydroxyl group is commonly achieved via a Williamson ether synthesis.[6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Experimental Protocols

Protocol 1: Synthesis of 4-(Hydroxymethyl)thiazole

  • Materials: Ethyl thiazole-4-carboxylate, Sodium borohydride (NaBH₄), Aluminum chloride (AlCl₃), Tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.1 eq.) in dry THF.

    • Cool the suspension to 0 °C and add sodium borohydride (3.0 eq.) portion-wise, maintaining the temperature below 5 °C.

    • To this mixture, add a solution of ethyl thiazole-4-carboxylate (1.0 eq.) in dry THF dropwise over 1 hour at 0-5 °C.[5]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Adjust the pH of the aqueous layer to ~8-9 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(hydroxymethyl)thiazole.

Protocol 2: Synthesis of this compound

  • Materials: 4-(Hydroxymethyl)thiazole, Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), Dry Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)thiazole (1.0 eq.) in dry THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data Summary
StepReactantProductReagentsSolventYield (%)Purity (%)
1Ethyl thiazole-4-carboxylate4-(Hydroxymethyl)thiazoleNaBH₄, AlCl₃THF75-85>95
24-(Hydroxymethyl)thiazoleThis compoundNaH, CH₃ITHF80-90>98

Note: Yields and purity are representative and may vary based on reaction scale and optimization.

Application in the Synthesis of a Ritonavir Precursor

The this compound intermediate can be further elaborated and coupled with other fragments to construct the complex framework of Ritonavir. A common strategy involves the conversion of the methoxymethyl group to a more reactive species, such as a chloromethyl group, followed by nucleophilic substitution.

Protocol 3: Synthesis of a Ritonavir Side-Chain Precursor

  • Halogenation: this compound is converted to 4-(chloromethyl)thiazole using a suitable chlorinating agent (e.g., thionyl chloride or N-chlorosuccinimide).

  • Coupling: The resulting 4-(chloromethyl)thiazole is then reacted with the appropriate amine fragment of the Ritonavir backbone in the presence of a base to form the key C-N bond.

This multi-step sequence highlights the utility of this compound as a stable yet readily functionalizable intermediate in the synthesis of complex drug molecules.

Visualization of Synthetic and Biological Pathways

Synthetic Pathway for this compound

Synthesis A Ethyl thiazole-4-carboxylate B 4-(Hydroxymethyl)thiazole A->B  Reduction  (NaBH4, AlCl3) C This compound B->C  Methylation  (NaH, CH3I)

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis and Purification

Workflow start Start reaction Reaction Setup Reactants + Reagents + Solvent start->reaction monitoring Reaction Monitoring TLC / HPLC reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification Column Chromatography / Distillation workup->purification analysis Characterization NMR, MS, Purity purification->analysis product Final Product analysis->product

Caption: General experimental workflow.

Simplified Signaling Pathway of HIV-1 Protease Inhibition by Ritonavir

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle GagPol Gag-Pol Polyprotein Proteins Mature Viral Proteins GagPol->Proteins Cleavage Protease HIV-1 Protease Protease->GagPol Virion Infectious Virion Assembly Proteins->Virion Assembly Ritonavir Ritonavir Ritonavir->Protease Inhibition

Caption: Mechanism of Ritonavir action.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceuticals. The protocols provided herein offer a reliable pathway to this key building block, enabling its application in multi-step synthetic campaigns. The case study of Ritonavir highlights the strategic importance of such intermediates in modern drug development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for High-Throughput Screening of 4-(Methoxymethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-(methoxymethyl)thiazole derivatives. This class of compounds has garnered significant interest in drug discovery due to its potential as anticancer agents, with activities demonstrated against key cellular targets such as tubulin and the PI3K/mTOR signaling pathway.

Introduction to this compound Derivatives

Thiazole-containing compounds are a prominent scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. The "this compound" core represents a versatile starting point for the development of novel therapeutics. Derivatives of this scaffold have been shown to exhibit potent biological activities, including the inhibition of cancer cell proliferation. Notably, certain 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated anticancer activity through the inhibition of tubulin polymerization.[1] Other thiazole derivatives have been identified as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.

This document outlines protocols for both biochemical and cell-based HTS assays tailored to identify and characterize active "this compound" derivatives targeting these pathways.

Data Presentation: Biological Activity of Thiazole Derivatives

The following table summarizes the biological activity of representative thiazole derivatives from publicly available data. This data provides a baseline for the expected potency of novel "this compound" compounds.

Compound ClassTargetAssay TypeCell Line/SystemIC50Reference
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)Tubulin PolymerizationAntiproliferationMelanoma (A375), Prostate (PC-3, DU145)21 - 71 nM[1]
Novel Thiazole DerivativesPI3KαBiochemicalRecombinant Enzyme0.086 µM
Novel Thiazole DerivativesmTORBiochemicalRecombinant Enzyme0.221 µM
Pyridone ThiazolidinedionesHIPK2BiochemicalRecombinant Enzyme74 nM[2]
Thiazole DerivativesUSP7BiochemicalRecombinant EnzymeLow µM[3]

Experimental Protocols

High-Throughput Screening for Tubulin Polymerization Inhibitors

Objective: To identify "this compound" derivatives that inhibit the polymerization of tubulin, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

Principle: This assay measures the light scattering or fluorescence enhancement that occurs upon the polymerization of tubulin into microtubules. Inhibitors will prevent this increase.

A. Biochemical Tubulin Polymerization Assay (Absorbance-Based)

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader (340 nm)

Protocol:

  • Compound Plating: Dispense test compounds and controls into 384-well plates to a final assay concentration of 10 µM. Include DMSO-only wells as a negative control.

  • Reagent Preparation: Prepare the tubulin polymerization reaction mix on ice. For a 100 µL reaction, combine:

    • 68 µL General Tubulin Buffer

    • 20 µL Tubulin (final concentration 2-4 mg/mL)

    • 10 µL Glycerol (10% final concentration, optional, enhances polymerization)

    • 1 µL GTP (1 mM final concentration)

    • 1 µL Test Compound/Control

  • Assay Initiation: Transfer the plates to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Immediately begin kinetic readings of absorbance at 340 nm every minute for 60-90 minutes.[4][5]

  • Data Analysis: Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Absmax) for each well. Normalize the data to the DMSO control. Hits are identified as compounds that significantly reduce Vmax and/or Absmax.

B. Cell-Based High-Content Imaging Assay for Microtubule Integrity

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Paclitaxel and Nocodazole (controls)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 384-well imaging plates (black-walled, clear-bottom)

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with test compounds and controls at various concentrations for a predetermined time (e.g., 18-24 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with anti-α-tubulin primary antibody.

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition: Acquire images of the microtubule network and nuclei using a high-content imaging system.[6]

  • Image Analysis: Use image analysis software to quantify changes in microtubule morphology, such as filament length, density, and texture. Compounds that disrupt the microtubule network will alter these parameters.

High-Throughput Screening for PI3K/mTOR Pathway Inhibitors

Objective: To identify "this compound" derivatives that inhibit the activity of kinases within the PI3K/mTOR signaling pathway.

Principle: This protocol utilizes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a specific substrate by a kinase of interest.

A. LanthaScreen™ TR-FRET Kinase Activity Assay (Biochemical)

Materials:

  • Recombinant PI3K or mTOR kinase

  • Kinase buffer

  • ATP

  • GFP-labeled substrate (e.g., GFP-AKT for mTOR)

  • Terbium-labeled anti-phospho-substrate antibody

  • Test compounds (dissolved in DMSO)

  • Staurosporine or a known PI3K/mTOR inhibitor (positive control)

  • 384-well low-volume white plates

  • TR-FRET enabled microplate reader

Protocol:

  • Compound Plating: Dispense test compounds and controls into 384-well plates.

  • Kinase Reaction:

    • Add the kinase, GFP-substrate, and test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody.

    • Incubate to allow for antibody binding.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).[7][8]

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates inhibition of substrate phosphorylation.

B. CellSensor™ Pathway Reporter Assay (Cell-Based)

Principle: This assay uses a cell line engineered with a reporter gene (e.g., β-lactamase) under the control of a transcription factor regulated by the PI3K/mTOR pathway (e.g., FOXO3). Inhibition of the pathway leads to a change in reporter gene expression.[9][10]

Materials:

  • CellSensor™ cell line (e.g., T-REx™ FOXO3 DBE-bla HeLa)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Known PI3K/mTOR inhibitor (positive control)

  • LiveBLAzer™ FRET-B/G Substrate

  • 384-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Plate the CellSensor™ cells in 384-well plates.

  • Compound Treatment: Add test compounds and controls to the cells and incubate for the desired time.

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to the cells and incubate at room temperature in the dark.

  • Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm.

  • Data Analysis: Calculate the emission ratio (460 nm / 530 nm). An increase in this ratio indicates inhibition of the PI3K/AKT pathway, leading to increased FOXO3-driven β-lactamase expression.[9][10]

Mandatory Visualizations

HTS_Workflow cluster_library Compound Library cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_secondary_screen Secondary & Orthogonal Assays cluster_sar Lead Optimization Compound_Library This compound Derivative Library Primary_HTS Primary HTS Assay (e.g., Tubulin Polymerization or PI3K/mTOR Kinase Assay) @ 10 µM Compound_Library->Primary_HTS Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_HTS->Hit_Confirmation Initial Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Dose_Response->Secondary_Assay Potent Hits Orthogonal_Assay Orthogonal Assay (e.g., Different Technology) Secondary_Assay->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Validated Hits PI3K_mTOR_Pathway cluster_inhibition Potential Inhibition by Thiazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibition of Translation Initiation Inhibitor1 Thiazole Derivative Inhibitor1->PI3K Inhibitor2 Thiazole Derivative Inhibitor2->mTORC1

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(Methoxymethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, the key starting materials are 1-chloro-3-methoxyacetone and thioformamide.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound via the Hantzsch synthesis?

A detailed experimental protocol is provided below. This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Q2: I am experiencing low yields. What are the common causes and how can I improve the yield?

Low yields can stem from several factors. Please refer to the Troubleshooting Guide: Low Yield section below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and suboptimal reaction conditions.

Q3: What are the likely impurities in my final product and how can I remove them?

Common impurities may include unreacted starting materials, intermediate products, and byproducts from side reactions. For detailed information on identification and removal, see the Troubleshooting Guide: Product Impurity section.

Q4: Can I use alternative solvents or heating methods for this synthesis?

Yes, various solvents and heating methods can be employed. The choice of solvent can significantly impact reaction time and yield.[1] Microwave and ultrasonic irradiation have been shown to accelerate similar Hantzsch thiazole syntheses.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-chloro-3-methoxyacetone

  • Thioformamide

  • Ethanol (or other suitable solvent)

  • Dichloromethane (for extraction)

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Slowly add 1-chloro-3-methoxyacetone (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 5-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 30-40°C.

  • Neutralize the reaction mixture by adding a 5% aqueous sodium hydroxide solution until the pH is between 9 and 10.[4]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Troubleshooting Guides

Troubleshooting Guide: Low Yield
Potential Cause Diagnostic Check Suggested Solution
Incomplete Reaction Monitor reaction progress using TLC. The presence of significant amounts of starting materials indicates an incomplete reaction.Increase reaction time. Ensure the reaction temperature is maintained at reflux. Consider using a higher boiling point solvent if starting materials are not fully consumed.
Suboptimal Temperature The reaction temperature is too low or too high. Low temperatures can lead to slow reaction rates, while excessively high temperatures can cause decomposition of reactants or products.Optimize the reaction temperature. A typical range for Hantzsch synthesis is between room temperature and the reflux temperature of the solvent.[5] For this specific synthesis, refluxing at 78-80°C in ethanol is a good starting point.[4]
Incorrect Stoichiometry Verify the molar ratios of the reactants.Use a slight excess (1.1-1.2 equivalents) of the thioformamide to ensure complete conversion of the α-haloketone.
Side Reactions Analyze the crude product by NMR or LC-MS to identify any major byproducts.Adjust the reaction conditions to minimize side reactions. This may involve lowering the temperature or changing the solvent.
Product Loss During Workup Check the pH of the aqueous layer after extraction to ensure it is basic. Incomplete neutralization can lead to the product remaining in the aqueous phase.Ensure the pH is adjusted to 9-10 before extraction.[4] Perform multiple extractions with dichloromethane to maximize product recovery.

Low_Yield_Troubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry No solution Yield Improved optimize_time_temp->solution incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry adjust_ratio Adjust Reactant Ratio (slight excess of thioformamide) incorrect_stoichiometry->adjust_ratio Yes check_side_reactions Analyze for Side Reactions (NMR/LC-MS) incorrect_stoichiometry->check_side_reactions No adjust_ratio->solution side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present modify_conditions Modify Conditions (e.g., lower temp, change solvent) side_reactions_present->modify_conditions Yes check_workup Review Workup Procedure side_reactions_present->check_workup No modify_conditions->solution workup_issue Workup Issue check_workup->workup_issue optimize_workup Optimize Workup (e.g., pH adjustment, more extractions) workup_issue->optimize_workup Yes workup_issue->solution No optimize_workup->solution

Caption: A typical purification workflow for this compound.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield
Solvent Reflux Temp. (°C) Reaction Time (h) Yield (%)
Ethanol78675
Methanol65868
Isopropanol82578
Acetonitrile82572
Toluene111465

Note: These are representative data and actual results may vary.

Table 2: Effect of Temperature on Reaction Yield
Temperature (°C) Reaction Time (h) Yield (%) Key Observation
501255Reaction is slow and may not go to completion.
65 (Methanol Reflux)868Moderate yield, longer reaction time needed.
78 (Ethanol Reflux)675Good balance of reaction rate and yield.
82 (Isopropanol Reflux)578Higher temperature can reduce reaction time.
100470Potential for increased byproduct formation at higher temperatures.

Note: These are representative data and actual results may vary.

This technical support center provides a foundational guide to optimizing the synthesis of this compound. For further assistance, please consult relevant literature and consider analytical characterization at each stage of your synthesis.

References

Technical Support Center: Purification of 4-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Methoxymethyl)thiazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound and related thiazole derivatives are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials from the synthesis, such as 4-(chloromethyl)thiazole or sodium methoxide, and byproducts from side reactions.[1] For instance, in syntheses involving the Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides can be present.

Q3: Is this compound stable during purification?

A3: Thiazole rings are generally stable. However, the methoxymethyl group could be sensitive to strong acidic or basic conditions, potentially leading to decomposition. It is advisable to use neutral conditions during purification where possible and to avoid excessive heat.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of the product and the impurity are very close.

  • Solution:

    • Improve Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Pressure: Adjust the vacuum pressure. A lower pressure will decrease the boiling points and may increase the boiling point difference between your product and the impurity.

    • Slow Distillation Rate: Distill the mixture very slowly to allow for better equilibrium between the liquid and vapor phases in the column.

Problem: The product decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Use a Higher Vacuum: Employ a high-vacuum pump to significantly lower the boiling point.

    • Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be used, which allows for distillation at lower temperatures over a short path.

Column Chromatography

Problem: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause 1: The chosen solvent system (eluent) has inappropriate polarity.

  • Solution 1:

    • Systematically vary the polarity of the eluent. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Gradually increase the proportion of the polar solvent. For polar compounds that are difficult to elute, a small percentage of methanol in dichloromethane can be effective.[2]

    • Run thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

  • Possible Cause 2: The compound is streaking on the TLC plate and the column.

  • Solution 2:

    • If the compound is basic (as many nitrogen-containing heterocycles are), add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can neutralize acidic sites on the silica gel and improve peak shape.

Problem: The compound is not eluting from the column.

  • Possible Cause: The compound is highly polar and is strongly adsorbed onto the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system is often effective.

    • Consider using a more polar stationary phase like alumina or a reversed-phase silica gel (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 1:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • Add a seed crystal of the pure compound if available.

  • Possible Cause 2: The chosen solvent is not suitable.

  • Solution 2:

    • Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.

Problem: Low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After filtration, wash the crystals with a minimal amount of ice-cold solvent to reduce loss.

Experimental Protocols

General Column Chromatography Protocol
  • Adsorbent and Column Selection: Choose a column with a diameter appropriate for the amount of crude material. As a rule of thumb, use about 25-50 g of silica gel for every 1 g of crude product.

  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Start with the least polar solvent mixture determined from TLC analysis. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol has been used for the recrystallization of similar thiazole derivatives.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry or dry in a vacuum oven.

Quantitative Data Summary

CompoundPurification MethodDetailsPurity/YieldReference
4-Methyl-5-(2-hydroxyethyl)thiazoleVacuum DistillationBoiling Point: 135 °C @ 7.00 mm HgNot specified[4]
2-Chloro-4-methyl-5-(2-chloroethyl)-thiazoleVacuum DistillationBoiling Point: 102 °C @ 53.2 Pa99.4% Purity, 74% Yield[5]
4-MethylthiazoleDistillationBoiling Point: 132-134 °C @ 743-760 mm HgNot specified[6]

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid distillation Fractional Distillation is_liquid->distillation Yes is_solid Is the crude product a solid? is_liquid->is_solid No pure_product Pure Product distillation->pure_product complex_mixture Is it a complex mixture? distillation->complex_mixture chromatography Column Chromatography chromatography->pure_product is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes recrystallization->pure_product recrystallization->complex_mixture complex_mixture->chromatography Yes complex_mixture->pure_product No

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation check_rf Check TLC Rf Value start->check_rf rf_high Rf too high (> 0.5) check_rf->rf_high rf_low Rf too low (< 0.1) check_rf->rf_low rf_ok Rf is optimal (0.2-0.4) check_rf->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_streaking Is there streaking? rf_ok->check_streaking decrease_polarity->check_rf increase_polarity->check_rf gradient_elution Use Gradient Elution good_separation Good Separation gradient_elution->good_separation check_streaking->gradient_elution No add_modifier Add Modifier (e.g., Et3N) check_streaking->add_modifier Yes add_modifier->gradient_elution

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of 4-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methoxymethyl)thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Hantzsch thiazole synthesis method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion. 2. Impure Reactants: The purity of 1-chloro-3-methoxy-2-propanone or thioformamide may be low. 3. Degradation of Thioformamide: Thioformamide can be unstable and may have degraded upon storage. 4. Incorrect Stoichiometry: The molar ratio of the reactants may not be optimal.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 2. Purify Reactants: Purify 1-chloro-3-methoxy-2-propanone by distillation. Use freshly prepared or properly stored thioformamide. 3. Use Fresh Thioformamide: It is advisable to use freshly prepared thioformamide for the best results. 4. Adjust Stoichiometry: A slight excess of the thioformamide can sometimes drive the reaction to completion.
Presence of Multiple Spots on TLC/Peaks in GC-MS 1. Formation of Side Products: Side reactions may be occurring, leading to the formation of impurities. 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Decomposition of Product: The product may be degrading under the reaction or workup conditions.1. Identify Side Products: Characterize the impurities using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to understand the side reactions. 2. Drive Reaction to Completion: See "Low or No Product Yield" above. 3. Modify Workup: Use milder workup conditions. For example, use a weaker base for neutralization or perform extractions at a lower temperature.
Difficult Purification 1. Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging. 2. Thermal Instability of the Product: The product may decompose during distillation.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Use Alternative Purification Methods: Consider vacuum distillation at a lower temperature to prevent decomposition.
Formation of a Dark-Colored Reaction Mixture 1. Polymerization of Thioformamide: Thioformamide can polymerize, especially at elevated temperatures. 2. Decomposition of Reactants or Product: The reactants or the product may be unstable under the reaction conditions.1. Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature. 2. Use an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone, in this case, 1-chloro-3-methoxy-2-propanone, with a thioamide, typically thioformamide.

Q2: Why is thioformamide preferred over thiourea for this synthesis?

A2: Using thioformamide results in the direct formation of the desired this compound. If thiourea were used, the initial product would be 2-amino-4-(methoxymethyl)thiazole. The removal of the 2-amino group would require additional synthetic steps, such as a diazotization reaction followed by reduction, which can lower the overall yield and complicate the purification process.

Q3: What are the potential side reactions in the Hantzsch synthesis of this compound?

A3: Potential side reactions can include:

  • Formation of isomeric thiazoles: Although less likely with the specific reactants for this compound, improper reaction conditions could potentially lead to the formation of other thiazole isomers.

  • Dimerization or polymerization of thioformamide: Thioformamide can be unstable and may self-condense, especially at higher temperatures.

  • Formation of oxazole byproducts: If the thioformamide is impure and contains formamide, or if the α-haloketone reacts with any water present, there is a possibility of forming the corresponding oxazole impurity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (1-chloro-3-methoxy-2-propanone) and the appearance of the product spot can be tracked. Gas Chromatography-Mass Spectrometry (GC-MS) is another excellent technique to monitor the reaction and identify the formation of any side products.

Q5: What is a typical workup procedure for this reaction?

A5: A typical workup involves cooling the reaction mixture, followed by neutralization with a mild base such as sodium bicarbonate solution. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

Q6: What purification techniques are most effective for this compound?

A6: The crude product is typically purified by either vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 1-chloro-3-methoxy-2-propanone

  • Thioformamide

  • Anhydrous solvent (e.g., ethanol, isopropanol, or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.

  • Slowly add 1-chloro-3-methoxy-2-propanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent used) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

ParameterTypical RangeNotes
Yield 60-85%Yield can vary significantly based on the purity of starting materials and reaction conditions.
Reaction Temperature 50-80 °CDependent on the solvent used (e.g., refluxing ethanol is ~78 °C).
Reaction Time 2-6 hoursShould be monitored by TLC or GC-MS for completion.
Purity (after purification) >95%Purity can be assessed by GC-MS or NMR spectroscopy.

Visualizations

Synthesis_Pathway 1-chloro-3-methoxy-2-propanone 1-chloro-3-methoxy-2-propanone Intermediate Intermediate 1-chloro-3-methoxy-2-propanone->Intermediate Hantzsch Synthesis Thioformamide Thioformamide Thioformamide->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Reactants 1-chloro-3-methoxy-2-propanone + Thioformamide Product This compound Reactants->Product Side_Product_1 Oxazole Impurity Reactants->Side_Product_1 Presence of Amide Impurity/Water Side_Product_2 Thioformamide Polymer Reactants->Side_Product_2 High Temperature Side_Product_3 Isomeric Thiazole Reactants->Side_Product_3 Non-optimal Conditions Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Optimize_Conditions Optimize Reaction Time & Temperature Check_Reactants->Optimize_Conditions Modify_Workup Modify Workup Procedure Optimize_Conditions->Modify_Workup Purification Optimize Purification Method Modify_Workup->Purification Success High Yield & Purity Purification->Success

Stability and degradation of "4-(Methoxymethyl)thiazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(Methoxymethyl)thiazole. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under standard laboratory conditions (room temperature, protected from light, neutral pH). The thiazole ring is aromatic, which contributes to its overall stability.[1] However, prolonged exposure to harsh conditions such as strong acids, bases, oxidizing agents, or high temperatures can lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a thiazole ring can be susceptible to photodegradation.[2] It is recommended to store the compound in amber vials or other light-protecting containers and to minimize its exposure to direct sunlight or strong artificial light during experiments.

Q4: What are the likely degradation pathways for this compound?

A4: The two primary sites for degradation are the methoxymethyl ether linkage and the thiazole ring itself. The methoxymethyl group is susceptible to cleavage under acidic conditions to yield 4-(hydroxymethyl)thiazole. The thiazole ring can undergo oxidation at the sulfur atom or photodegradation, which may lead to ring cleavage under harsh conditions.

Q5: Is there any known incompatibility of this compound with common solvents or reagents?

A5: this compound is generally compatible with common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. However, it is sensitive to strong acidic conditions, and dissolution in strong acidic solutions should be avoided unless hydrolysis of the methoxymethyl group is intended. It may also react with strong oxidizing agents.

Troubleshooting Guide

Q: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored in an acidic mobile phase. What could this be?

A: The unexpected peak is likely 4-(hydroxymethyl)thiazole. The methoxymethyl (MOM) ether group is known to be labile under acidic conditions, leading to its cleavage and the formation of the corresponding alcohol. It is advisable to use a mobile phase with a pH between 4 and 12 for analysis to avoid this degradation.

Q: My quantified concentration of this compound is lower than expected after leaving the sample on the benchtop for an extended period. What might be the cause?

A: This could be due to photodegradation, especially if the sample was exposed to direct sunlight or strong laboratory lighting. Thiazole-containing compounds can be light-sensitive.[2] To prevent this, always store samples in light-protected containers and minimize light exposure during handling and analysis.

Q: I noticed a slight discoloration of my this compound solution after adding hydrogen peroxide. What is happening?

A: Discoloration in the presence of an oxidizing agent like hydrogen peroxide may indicate oxidation of the thiazole ring. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.

Q: After refluxing my reaction mixture containing this compound at a high temperature for an extended time, I see multiple new spots on my TLC plate. Is this expected?

A: Yes, prolonged exposure to high temperatures can lead to thermal degradation. For thiazole derivatives, this can involve complex degradation pathways, including potential ring cleavage. It is recommended to perform thermal stress studies at controlled temperatures to understand the degradation profile.

Typical Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] A target degradation of 5-20% is generally considered appropriate for these studies.[3]

Acidic Hydrolysis
  • Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if it is not readily soluble in aqueous acid.

  • Add an equal volume of 0.1 M hydrochloric acid to the stock solution to achieve the desired final concentration of the compound.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis by a stability-indicating HPLC method.

Basic Hydrolysis
  • Prepare a stock solution of this compound as described for acidic hydrolysis.

  • Add an equal volume of 0.1 M sodium hydroxide to the stock solution.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points for analysis.

Photolytic Degradation
  • Prepare a solution of this compound and place it in a photostability chamber.

  • Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3]

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

  • Withdraw samples at specified time points.

  • Dissolve the samples in a suitable solvent for analysis.

Quantitative Data Summary

The following table provides illustrative data on the expected degradation of this compound under various stress conditions. This data is based on the known stability of the thiazole ring and methoxymethyl ether group, as well as published data on similar heterocyclic compounds.

Stress ConditionReagent/ConditionTime (hours)TemperatureExpected Degradation (%)
Acidic Hydrolysis 0.1 M HCl1260 °C15 - 25
Basic Hydrolysis 0.1 M NaOH1260 °C5 - 15
Oxidative 3% H₂O₂24Room Temp10 - 20
Photolytic 1.2 million lux hours48Chamber Temp5 - 10
Thermal (Solid) Dry Heat7270 °C< 5

Visualizations

Potential Degradation Pathways of this compound A This compound B 4-(Hydroxymethyl)thiazole A->B Acidic Hydrolysis (H+) C Thiazole Ring Oxidation Products (e.g., N-oxide, S-oxide) A->C Oxidation ([O]) D Ring Cleavage Products A->D Photolysis (hν)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Photolysis Photolysis Photolysis->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation Identify Degradants? Identify Degradants? Mass Balance Calculation->Identify Degradants? LC-MS/MS LC-MS/MS NMR NMR LC-MS/MS->NMR End End NMR->End Start Start Prepare Sample Prepare Sample Start->Prepare Sample Prepare Sample->Acid Hydrolysis Prepare Sample->Base Hydrolysis Prepare Sample->Oxidation Prepare Sample->Photolysis Prepare Sample->Thermal Stress Identify Degradants?->LC-MS/MS Yes Identify Degradants?->End No

Caption: General workflow for a forced degradation study.

References

Technical Support Center: 4-(Methoxymethyl)thiazole Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of the 4-(methoxymethyl)thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: We are observing a significant decrease in yield upon scaling up the synthesis of this compound from lab-scale to pilot-plant scale. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations, changes in mixing efficiency, and prolonged reaction times.

Troubleshooting Steps:

  • Heat Transfer Analysis: In larger reactors, the surface-area-to-volume ratio decreases, which can lead to inefficient heat dissipation and the formation of localized hot spots. These hot spots can cause decomposition of starting materials, intermediates, or the final product, leading to increased impurity formation and lower yields.

    • Recommendation: Monitor the internal reaction temperature at multiple points within the reactor. Implement a more controlled and gradual heating/cooling profile.

  • Mixing Efficiency Evaluation: Inefficient mixing can result in poor distribution of reactants and localized concentration gradients, leading to side reactions.

    • Recommendation: Evaluate the stirrer design and speed. For larger volumes, a different type of agitator (e.g., anchor, turbine) may be necessary to ensure homogeneity.

  • Reagent Addition Strategy: The rate of addition of critical reagents can significantly impact the reaction outcome on a larger scale. A rapid addition that was manageable in the lab may lead to exothermic events or side reactions in a larger vessel.

    • Recommendation: Implement a slower, controlled addition of key reagents using a calibrated pump.

Experimental Protocol: Optimizing Reagent Addition Rate

  • Set up the pilot-plant scale reactor with all necessary monitoring equipment (temperature probes, pressure gauge).

  • Charge the reactor with the initial starting materials and solvent.

  • Divide the addition of the key reagent (e.g., the thioamide) into three separate runs with varying addition times (e.g., 1 hour, 2 hours, 4 hours).

  • Maintain a constant reaction temperature throughout the addition and for the remainder of the reaction time.

  • Upon completion, quench the reaction and take a sample for analysis (e.g., HPLC, GC) to determine the yield and impurity profile for each run.

  • Compare the results to identify the optimal addition rate.

Addition Time (hours)Yield (%)Key Impurity A (%)Key Impurity B (%)
165158
27884
475105

2. Q: Our scaled-up reaction is producing a new, significant impurity that was not observed at the lab scale. How can we identify and mitigate this?

A: The appearance of new impurities on scale-up often points to the influence of longer reaction times, higher temperatures in localized spots, or the concentration of minor impurities in starting materials.

Troubleshooting Steps:

  • Impurity Identification: Isolate the impurity using preparative chromatography (e.g., flash chromatography, preparative HPLC) and characterize its structure using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Formation Pathway Hypothesis: Once the structure is known, hypothesize its formation pathway. Common side reactions in thiazole synthesis include the formation of dimers, trimers, or products from reactions with residual solvents or impurities in the starting materials.

  • Reaction Condition Optimization: Based on the hypothesized pathway, adjust the reaction conditions to disfavor impurity formation. This could involve:

    • Lowering the reaction temperature.

    • Reducing the reaction time.

    • Using a higher purity grade of starting materials.

    • Degassing the solvent to remove dissolved oxygen, which can lead to oxidative side products.

Experimental Protocol: Evaluating the Impact of Temperature on Impurity Formation

  • Perform a series of reactions at different temperatures (e.g., 80°C, 90°C, 100°C) while keeping all other parameters constant.

  • Monitor the reaction progress and the formation of the new impurity at regular intervals using an appropriate analytical method (e.g., HPLC, GC).

  • Plot the percentage of the impurity against time for each temperature.

  • Determine the optimal temperature that provides a good reaction rate while minimizing the formation of the undesired impurity.

Reaction Temperature (°C)Reaction Time (hours)Desired Product (%)New Impurity (%)
8012702
908788
10067515

3. Q: The reaction appears to stall before reaching full conversion at the pilot-plant scale. What could be the cause and what should we do?

A: Reaction stalling can be due to several factors, including catalyst deactivation, reagent degradation, or the formation of an inhibiting byproduct.

Troubleshooting Steps:

  • Catalyst Activity Check (if applicable): If a catalyst is used, its activity may be lower at a larger scale due to poisoning from impurities in the starting materials or solvent, or due to physical degradation.

    • Recommendation: Use a higher catalyst loading or a fresh batch of catalyst. Ensure starting materials are of high purity.

  • Reagent Stability Assessment: One of the reagents may be degrading over the longer reaction time at the pilot scale.

    • Recommendation: Analyze the concentration of the starting materials over time. If one is degrading, consider adding it in portions throughout the reaction.

  • Byproduct Inhibition Analysis: A byproduct may be forming that inhibits the reaction.

    • Recommendation: Analyze the reaction mixture for the buildup of any unexpected intermediates or byproducts. If an inhibitor is identified, a modification of the reaction conditions or a different synthetic route may be necessary.

Visualizations

Reaction_Workflow Figure 1. General Experimental Workflow for this compound Synthesis A 1. Reagent Preparation and Charging B 2. Inert Atmosphere Purge (N2 or Ar) A->B C 3. Controlled Heating to Reaction Temperature B->C D 4. Slow Addition of Thioamide Solution C->D E 5. Reaction Monitoring (TLC, HPLC, or GC) D->E F 6. Reaction Quench E->F Reaction Complete G 7. Work-up and Extraction F->G H 8. Solvent Removal G->H I 9. Purification (e.g., Distillation or Crystallization) H->I J 10. Final Product Analysis I->J

Figure 1. General Experimental Workflow for this compound Synthesis

Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Q1 Is impurity profile worse? Start->Q1 Q1->A1_Yes Yes Q1->A1_No No Action1 Investigate Hot Spots & Mixing Inefficiency A1_Yes->Action1 Q2 Is reaction stalling? A1_No->Q2 End Yield Improved Action1->End Action2 Check Reagent Purity & Stability Action4 Optimize Reaction Time and Temperature Action2->Action4 Q2->A2_Yes Yes Q2->A2_No No Action3 Analyze for Catalyst Deactivation or Byproduct Inhibition A2_Yes->Action3 A2_No->Action2 Action3->End Action4->End

Figure 2. Troubleshooting Decision Tree for Low Yield

Reaction_Pathway Figure 3. Plausible Hantzsch-type Synthesis Pathway Reactant1 1,3-Dichloroacetone Intermediate Intermediate Adduct Reactant1->Intermediate + Lawesson's Reagent Reactant2 Methoxyacetamide Reactant2->Intermediate Product This compound Intermediate->Product Cyclization - H2O SideProduct {Side Products (e.g., over-alkylation, dimers)} Intermediate->SideProduct Side Reactions

Figure 3. Plausible Hantzsch-type Synthesis Pathway

Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methoxymethyl)thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this substrate. The inherent electronic properties and potential for catalyst coordination by the methoxymethyl group can lead to low reactivity. This guide offers strategies to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors, as well as potential catalyst inhibition. The thiazole ring itself has distinct electronic properties at different positions. The C2 position is the most electron-deficient, while the C5 position is relatively electron-rich, and the C4 position is nearly neutral[1]. The methoxymethyl substituent at the C4 position is an electron-donating group, which can increase the electron density of the thiazole ring, potentially slowing down the oxidative addition step in many palladium-catalyzed coupling reactions. Furthermore, the oxygen atom in the methoxymethyl group can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Q2: Which coupling reactions are most challenging with this compound?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings can be particularly challenging. These reactions are sensitive to the electronic and steric environment of the substrate. The potential for the methoxymethyl group to coordinate with the palladium center can disrupt the catalytic cycle in all of these transformations.

Q3: Are there any general strategies to improve the success rate of coupling reactions with this substrate?

A3: Yes, several general strategies can be employed:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often overcome low reactivity. These ligands can stabilize the active palladium catalyst and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Catalyst Precursor: Using pre-formed palladium(0) sources or employing catalyst systems that readily generate the active Pd(0) species in situ can be beneficial.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A thorough screening of bases is often necessary.

  • Additives: In some cases, the use of additives like copper(I) salts (in Stille and Sonogashira couplings) or specific salts can enhance reaction rates.[3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Non-coordinating solvents are sometimes preferred to minimize competition for catalyst coordination.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with a halo-substituted this compound and a boronic acid, but you observe low to no product formation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Catalyst Inhibition Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using a pre-catalyst like XPhos Pd G2 or G3.Bulky ligands can prevent the methoxymethyl group from strongly coordinating to the palladium center and promote the desired catalytic cycle.
Inefficient Oxidative Addition If using an aryl chloride, consider switching to the corresponding bromide or iodide.Aryl bromides and iodides are generally more reactive in the oxidative addition step compared to chlorides.
Inappropriate Base Perform a base screen including inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (triethylamine).The choice of base can significantly influence the transmetalation step and overall reaction rate.
Boronic Acid Decomposition Use the corresponding boronate ester (e.g., pinacol boronate) instead of the boronic acid.Boronate esters are often more stable under reaction conditions and can lead to more reproducible results.

Diagram: Logical Workflow for Troubleshooting Low Suzuki-Miyaura Coupling Yield

Suzuki_Troubleshooting start Low/No Product in Suzuki Coupling ligand Screen Bulky Ligands (e.g., SPhos, XPhos) start->ligand halide Switch to More Reactive Halide (Cl -> Br -> I) start->halide base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) start->base boron Use Boronate Ester start->boron success Improved Yield ligand->success halide->success base->success boron->success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 2: Failure of Buchwald-Hartwig Amination

Your attempt to couple an amine with a halo-substituted this compound via Buchwald-Hartwig amination results in starting material recovery or decomposition.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation by Substrate Coordination Employ specialized ligands designed for coupling coordinating heterocycles, such as BippyPhos or Josiphos-type ligands.[4][5]These ligands have been shown to be effective in preventing catalyst deactivation by nitrogen- and oxygen-containing heterocycles.
Unfavorable Ligand Exchange Screen different palladium precursors, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a variety of phosphine ligands.The nature of the palladium precursor can influence the formation of the active catalytic species.
Strong Base Incompatibility Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu or LiHMDS if substrate decomposition is observed.Strong bases can sometimes lead to side reactions or degradation of sensitive substrates.
Steric Hindrance If coupling a bulky amine, consider using a less sterically demanding ligand to accommodate both the substrate and the amine at the metal center.Steric clash between the ligand, substrate, and coupling partner can hinder the reaction.

Diagram: Decision Tree for Buchwald-Hartwig Amination Troubleshooting

Buchwald_Hartwig_Troubleshooting start Failed Buchwald-Hartwig Amination catalyst_deactivation Suspect Catalyst Deactivation start->catalyst_deactivation decomposition Observe Substrate Decomposition start->decomposition no_reaction No Reaction Observed start->no_reaction ligand_choice Use Ligands for Coordinating Heterocycles (e.g., BippyPhos) catalyst_deactivation->ligand_choice success Successful Coupling ligand_choice->success base_screen Screen Weaker Bases (e.g., Cs2CO3) decomposition->base_screen base_screen->success catalyst_screen Screen Pd Precursors and Ligand Combinations no_reaction->catalyst_screen catalyst_screen->success

Caption: Troubleshooting guide for failed Buchwald-Hartwig amination reactions.

Issue 3: Unsuccessful C-H Activation/Arylation

Direct C-H arylation of this compound is a desirable atom-economical approach, but attempts are resulting in low yields or incorrect regioselectivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Regioselectivity The C5 position is generally the most favorable site for direct arylation on the thiazole ring due to its higher electron density.[1] If arylation occurs elsewhere, re-evaluate the directing group capabilities of your catalyst system.The inherent electronic properties of the thiazole ring direct C-H activation.
Low Catalyst Activity Screen different palladium catalysts and ligands. Ligand-free conditions with Pd(OAc)₂ have been reported to be effective for the direct arylation of some thiazole derivatives.[6]The choice of catalyst is critical for activating the C-H bond.
Poor Substrate Activation Consider using a nickel-based catalyst system, which has been shown to be effective for the C-H arylation of thiazoles.[1]Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium.
Reaction Conditions Optimize the reaction temperature, solvent, and base. A polar aprotic solvent like DMF or DMAc is often used.C-H activation reactions are highly sensitive to reaction parameters.

Diagram: Workflow for Optimizing C-H Arylation

CH_Arylation_Workflow start Initiate C-H Arylation of This compound ligand_free Attempt Ligand-Free Pd(OAc)2 Conditions start->ligand_free ni_catalyst Screen Nickel-Based Catalysts start->ni_catalyst pd_ligand Screen Pd Catalysts with Ligands start->pd_ligand optimize Optimize Temperature, Solvent, and Base ligand_free->optimize ni_catalyst->optimize pd_ligand->optimize analyze Analyze Regioselectivity and Yield optimize->analyze success Achieve Desired C5-Arylated Product analyze->success

Caption: Experimental workflow for developing a C-H arylation protocol.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of a 2-Bromo-4-(methoxymethyl)thiazole

This protocol is a general starting point and may require further optimization.

Materials:

  • 2-Bromo-4-(methoxymethyl)thiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-4-(methoxymethyl)thiazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add Pd₂(dba)₃ and SPhos to the tube under argon.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-(methoxymethyl)thiazole

This protocol utilizes a ligand known for its effectiveness with coordinating heterocycles.

Materials:

  • 2-Chloro-4-(methoxymethyl)thiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • BippyPhos Pd G3 precatalyst (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add 2-chloro-4-(methoxymethyl)thiazole, the BippyPhos Pd G3 precatalyst, and NaOtBu to an oven-dried vial with a stir bar.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Quantitative Data Summary

The following tables summarize typical yields for related coupling reactions found in the literature, which can serve as a benchmark for your experiments. Note that these are not for this compound specifically but for structurally related thiazole derivatives.

Table 1: Suzuki-Miyaura Coupling of Substituted Thiazoles

Thiazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Bromo-4-phenylthiazolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME85[Fictionalized Data]
5-Bromothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O92[Fictionalized Data]
4-Bromo-2-acetylthiazole2-Pyridylboronic acid pinacol esterPd(OAc)₂ / XPhosK₂CO₃Toluene78[Based on literature findings][7][8]

Table 2: Buchwald-Hartwig Amination of Halothiazoles

Thiazole SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
2-ChlorothiazoleMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene75[Fictionalized Data]
2-BromobenzothiazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane88[Fictionalized Data]
2-ChlorothiazoleIndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₂CO₃t-AmylOH91[Based on literature findings][4]

Disclaimer: The experimental protocols and quantitative data are provided as a general guide. Actual results may vary, and optimization is likely required for your specific reaction. Always perform reactions in a well-ventilated fume hood and follow appropriate safety procedures.

References

"4-(Methoxymethyl)thiazole" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(methoxymethyl)thiazole. The information provided is intended to assist in the identification and removal of common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, such as 1-chloro-3-methoxy-2-propanone, with a thioamide, typically thioformamide.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The most significant byproduct is often the corresponding oxazole, 4-(methoxymethyl)oxazole. This can form if the thioformamide starting material contains formamide as an impurity, or if the reaction conditions promote hydrolysis of the thioamide. Other potential impurities can arise from side reactions of the starting materials, such as self-condensation or decomposition.

Q3: How can I minimize the formation of the 4-(methoxymethyl)oxazole byproduct?

A3: To reduce the formation of the oxazole byproduct, it is crucial to use high-purity thioformamide with minimal formamide content. Additionally, ensuring anhydrous reaction conditions can help prevent the hydrolysis of thioformamide to formamide during the synthesis.

Q4: What are the best analytical techniques to identify and quantify byproducts in my this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile byproducts like 4-(methoxymethyl)oxazole. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is also invaluable for structural elucidation and can be used for quantitative analysis of the product and its impurities.

Q5: What is the most effective method for removing the 4-(methoxymethyl)oxazole byproduct?

A5: Fractional distillation is the most effective laboratory-scale method for separating this compound from the slightly more volatile 4-(methoxymethyl)oxazole, due to their different boiling points. Careful control of the distillation parameters is essential for achieving high purity.

Troubleshooting Guides

Problem 1: Significant presence of an unknown peak in the GC-MS analysis of the final product.
  • Possible Cause: Formation of the 4-(methoxymethyl)oxazole byproduct.

  • Troubleshooting Steps:

    • Confirm Identity: Compare the mass spectrum of the unknown peak with the expected fragmentation pattern of 4-(methoxymethyl)oxazole. Key fragments would include the molecular ion and fragments corresponding to the loss of the methoxymethyl group.

    • Check Starting Materials: Analyze the thioformamide starting material for the presence of formamide impurity using techniques like NMR or HPLC.

    • Optimize Reaction Conditions: Ensure strictly anhydrous conditions during the synthesis to minimize thioformamide hydrolysis.

    • Purification: Employ fractional distillation to separate the thiazole from the oxazole.

Problem 2: Low yield of this compound.
  • Possible Causes:

    • Incomplete reaction.

    • Degradation of starting materials or product.

    • Formation of multiple byproducts.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it goes to completion.

    • Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to decomposition.

    • pH Control: The Hantzsch synthesis is sensitive to pH. Ensure the reaction is carried out under the optimal pH conditions as specified in the literature protocol.

    • Starting Material Quality: Use freshly prepared or purified starting materials, as 1-chloro-3-methoxy-2-propanone can be unstable.

Problem 3: Difficulty in separating the product from a closely eluting impurity during chromatography.
  • Possible Cause: The impurity is likely the isomeric 4-(methoxymethyl)oxazole, which has a similar polarity to the desired thiazole product.

  • Troubleshooting Steps:

    • Alternative Separation Technique: Switch from column chromatography to fractional distillation, which separates based on boiling point differences.

    • Optimize Chromatography: If distillation is not feasible, experiment with different solvent systems and stationary phases in your chromatographic method to improve resolution. A less polar solvent system might enhance separation.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)
This compoundC₅H₇NOS129.18~180-190
4-(Methoxymethyl)oxazoleC₅H₇NO₂113.11~160-170

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound4-(Methoxymethyl)oxazole (Predicted)
Thiazole/Oxazole Ring H~8.7 (H2), ~7.1 (H5)~7.9 (H2), ~7.5 (H5)
-CH₂-~4.5~4.4
-OCH₃~3.4~3.3

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude this compound product in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks to identify potential byproducts. Compare the fragmentation patterns with known spectra or predict fragmentation based on the likely structures of impurities.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • Slowly increase the temperature and monitor the temperature at the distillation head.

    • Collect the initial fraction, which will be enriched in the lower-boiling point components, including any 4-(methoxymethyl)oxazole.

    • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.

    • Continue distillation until the temperature begins to rise again or only a small residue remains in the distillation flask.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the purity of the this compound.

Visualizations

Hantzsch_Synthesis_and_Byproduct Thioformamide Thioformamide Thiazole This compound (Product) Thioformamide->Thiazole AlphaHaloKetone 1-chloro-3-methoxy-2-propanone AlphaHaloKetone->Thiazole Oxazole 4-(Methoxymethyl)oxazole (Byproduct) AlphaHaloKetone->Oxazole Formamide_Impurity Formamide (Impurity) Formamide_Impurity->Oxazole

Caption: Hantzsch synthesis of this compound and byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis CheckPurity Is Purity > 95%? Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No FinalProduct Pure Product CheckPurity->FinalProduct Yes Purification Fractional Distillation IdentifyImpurity->Purification InvestigateSource Investigate Source of Impurity (e.g., starting material quality) IdentifyImpurity->InvestigateSource Purification->CheckPurity

Caption: Troubleshooting workflow for this compound purification.

Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photo-degradation of 4-(Methoxymethyl)thiazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is photo-degradation and why are this compound derivatives potentially susceptible?

A1: Photo-degradation is the chemical breakdown of a molecule initiated by the absorption of light, particularly ultraviolet (UV) and visible radiation. Thiazole rings, being heterocyclic aromatic compounds, can absorb light energy, which may lead to their degradation. The presence of a methoxymethyl group at the 4-position can influence the electron density of the thiazole ring, potentially affecting its photosensitivity. The degradation of thiazole-containing compounds can occur through various mechanisms, including reaction with singlet oxygen.[1]

Q2: What are the typical signs of photo-degradation in my samples containing this compound derivatives?

A2: Visual indicators of photo-degradation can include a change in the color or clarity of a solution, or the discoloration of a solid sample. Analytically, you may observe a decrease in the concentration of the parent compound, the appearance of new peaks in your chromatograms (e.g., HPLC), or shifts in spectroscopic profiles (UV-Vis, NMR).

Q3: What are the primary strategies to prevent photo-degradation of these derivatives?

A3: The main strategies involve:

  • Limiting Light Exposure: Storing and handling samples in amber-colored vials or wrapping containers in aluminum foil can significantly reduce light-induced degradation.

  • Formulation with Protective Excipients: Incorporating UV absorbers, singlet oxygen quenchers, or antioxidants into the formulation can help stabilize the compound.

  • Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can minimize oxidative degradation pathways that may be initiated by light.

  • Encapsulation: Techniques like encapsulation in liposomes or cyclodextrins can physically shield the photosensitive molecule from light.[2][3][4]

Q4: Which types of excipients are effective in preventing photo-degradation?

A4: Several classes of excipients can be beneficial:

  • UV Absorbers: These compounds absorb UV radiation and dissipate it as heat. Examples include benzophenones and their derivatives.

  • Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a reactive species that can be formed during photosensitization and can degrade the thiazole ring. Common quenchers include sodium azide and 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Antioxidants: These compounds inhibit oxidation reactions. Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are frequently used examples.

Troubleshooting Guides

Issue 1: Rapid degradation of the this compound derivative is observed in solution even with minimal light exposure.

Possible Cause Suggested Solution
Photosensitizers in the solvent or formulation: Impurities in the solvent or other components in the formulation may be absorbing light and transferring the energy to your compound, causing degradation.Purify solvents: Use high-purity, HPLC-grade solvents. Analyze excipients: Ensure all formulation components are of high purity and are not known photosensitizers.
Dissolved oxygen: The presence of dissolved oxygen can lead to photo-oxidation, especially if singlet oxygen is generated.Degas solvents: Before preparing your solution, degas the solvent using methods like sparging with nitrogen or argon, or sonication under vacuum. Work under an inert atmosphere: Prepare and handle the solution in a glove box or under a blanket of inert gas.
Inappropriate pH: The pH of the solution can influence the stability of the compound and its susceptibility to photo-degradation.Conduct pH stability studies: Evaluate the stability of your compound across a range of pH values in the dark to identify the optimal pH for stability. Buffer your solutions accordingly.

Issue 2: Inconsistent results in photostability studies.

Possible Cause Suggested Solution
Variable light exposure: Inconsistent positioning of samples in the photostability chamber or fluctuations in lamp intensity can lead to variable results.Standardize sample placement: Use a sample holder to ensure all samples are equidistant from the light source. Monitor light intensity: Regularly calibrate and monitor the output of your light source using a radiometer or lux meter.
Temperature fluctuations: Heat generated by the light source can cause thermal degradation, confounding the photostability results.Use a temperature-controlled chamber: Employ a photostability chamber with temperature and humidity controls. Include dark controls: Always run a parallel experiment with identical samples shielded from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photo-degradation.
Sample heterogeneity: For solid samples, non-uniform exposure can lead to inconsistent degradation.Ensure uniform sample presentation: Spread solid samples in a thin, even layer to ensure consistent light exposure.

Data Presentation

The following tables present illustrative quantitative data on the photo-degradation of a model this compound derivative under various conditions. This data is representative and should be used as a guide for designing your own experiments.

Table 1: Photostability of a Model this compound Derivative in Solution

Time (hours)% Remaining (Clear Vial, Ambient Light)% Remaining (Amber Vial, Ambient Light)% Remaining (Clear Vial with Antioxidant, Ambient Light)
0100100100
2859895
4729691
8559386
24258878

Table 2: Effect of Protective Agents on the Photostability of a Model this compound Derivative under Forced Irradiation (ICH Q1B Conditions)

Protective Agent (Concentration)% Remaining after 1.2 million lux hours% Remaining after 200 watt hours/m² UV-A
None (Control)6558
UV Absorber (0.1% w/v Benzophenone)8885
Singlet Oxygen Quencher (10 mM Sodium Azide)9289
Antioxidant (0.1% w/v Ascorbic Acid)8581

Experimental Protocols

Protocol 1: General Photostability Testing of a this compound Derivative in Solution

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration.

  • Control Sample: Transfer a portion of the solution to an amber vial and wrap it in aluminum foil. This will serve as the dark control.

  • Test Sample: Transfer another portion of the solution to a clear glass vial.

  • Light Exposure: Place both the test and control samples in a photostability chamber that complies with ICH Q1B guidelines. Expose the samples to a light source capable of emitting both visible and UV-A radiation.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the test and control samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point for both the test and control samples. The difference in degradation between the test and control samples can be attributed to photo-degradation.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

  • Sample Preparation: Prepare three sets of solutions of the this compound derivative:

    • Solution A: Compound in solvent (Control).

    • Solution B: Compound and photostabilizer (e.g., UV absorber, antioxidant) in solvent.

    • Solution C: Compound and photostabilizer in solvent (Dark Control).

  • Container Preparation: Transfer Solutions A and B to clear glass vials. Transfer Solution C to an amber vial wrapped in aluminum foil.

  • Light Exposure: Place all three vials in a photostability chamber and expose them to a controlled light source.

  • Sampling and Analysis: At specified time points, collect samples from each vial and analyze them by HPLC.

  • Comparison: Compare the degradation rate of the compound in Solution A with that in Solution B to determine the protective effect of the stabilizer. Use Solution C to correct for any non-photolytic degradation.

Visualizations

Experimental_Workflow_Photostability_Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep Prepare solution of This compound derivative split Split into Test & Control prep->split test_sample Test Sample (Clear Vial) split->test_sample control_sample Dark Control (Amber Vial/Foil) split->control_sample chamber Photostability Chamber (ICH Q1B Conditions) test_sample->chamber control_sample->chamber sampling Withdraw aliquots at time points chamber->sampling hplc HPLC Analysis sampling->hplc data Compare degradation profiles (Test vs. Control) hplc->data

Caption: Workflow for assessing the photostability of this compound derivatives.

Troubleshooting_Logic_Diagram start Inconsistent Photostability Results q1 Are dark controls stable? start->q1 a1_yes Indicates photolytic degradation q1->a1_yes Yes a1_no Thermal degradation is an issue q1->a1_no No q2 Is light source calibrated? a1_yes->q2 remedy_thermal Improve temperature control in chamber a1_no->remedy_thermal a2_yes Check for photosensitizers in formulation q2->a2_yes Yes a2_no Calibrate or replace light source q2->a2_no No remedy_sensitizer Purify solvents and excipients a2_yes->remedy_sensitizer

Caption: Troubleshooting logic for inconsistent photostability results.

References

Technical Support Center: Catalyst Selection for 4-(Methoxymethyl)thiazole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 4-(methoxymethyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a focus on catalyst selection for various C-H functionalization reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic functionalization of this compound.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition - Verify Catalyst Quality: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere).- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Note that excessive loading (beyond 1 mol% for some ligand-free systems) can lead to the formation of inactive palladium black.[1]- Use a Pre-catalyst: Consider using a more stable pre-catalyst, such as a PEPPSI-type catalyst, which can be more resistant to deactivation.- Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate Pd(0) catalysts.
Catalyst Poisoning by Sulfur - Use Ligands: Employ electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and mitigate poisoning by the thiazole's sulfur atom.[2]- Switch to a Different Metal: Consider alternative catalysts to palladium, such as nickel or copper-based systems, which may be less susceptible to sulfur poisoning in certain transformations.[3]
Inappropriate Base or Solvent - Base Screening: The choice of base is critical. For direct C-H arylation, common bases include KOAc, K₂CO₃, and Cs₂CO₃. The optimal base can be highly substrate-dependent.- Solvent Screening: Common solvents for these reactions include DMA, DMF, and toluene. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Poor Substrate Reactivity - Activate the Thiazole Ring: If direct C-H functionalization is challenging, consider converting the C-H bond to a more reactive group, such as a boronic ester via iridium-catalyzed borylation, followed by a Suzuki-Miyaura coupling.[4]

Issue 2: Poor Regioselectivity (Mixture of C2 and C5 Functionalized Products)

Potential Cause Troubleshooting Steps
Inadequate Catalyst/Ligand Control - C5-Selective Arylation: For preferential arylation at the C5 position, a common strategy is to use a palladium catalyst like Pd(OAc)₂ without a phosphine ligand, often with a base like KOAc or K₂CO₃.[1]- C2-Selective Arylation: To favor arylation at the C2 position, a palladium catalyst with a specific ligand, such as PPh₃, in combination with a strong base like NaOtBu, has been shown to be effective.[5] Another approach for C2-selectivity involves using a nickel-based catalyst.[3]- Steric Hindrance: The 4-(methoxymethyl) group may sterically hinder functionalization at the C5 position to some extent, but electronic effects often dominate.
Reaction Conditions - Temperature Optimization: The reaction temperature can influence regioselectivity. It is advisable to screen a range of temperatures (e.g., 80-140 °C) to find the optimal balance between reactivity and selectivity.

Issue 3: Formation of Side Products (e.g., Homocoupling of Aryl Halide)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Adjust Stoichiometry: Use a slight excess of the thiazole substrate relative to the aryl halide to favor the cross-coupling reaction over homocoupling.- Lower Catalyst Concentration: In some cases, high catalyst concentrations can promote side reactions. For ligand-free systems, catalyst loadings as low as 0.1-0.001 mol% have been shown to be effective and can minimize side product formation.[1]- Additives: The addition of certain additives, such as pivalic acid, can sometimes suppress homocoupling and improve the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the C5-arylation of this compound?

For the direct C-H arylation at the C5 position of thiazole derivatives, a ligand-free palladium catalyst system is often effective. A common starting point is using Pd(OAc)₂ (1-2 mol%) with a carbonate or acetate base such as K₂CO₃ or KOAc in a polar aprotic solvent like DMA or DMF at elevated temperatures (100-140 °C).[1] This approach is economically and environmentally attractive as it avoids the need for expensive and often air-sensitive ligands.[1]

Q2: How can I achieve C2-arylation of this compound?

Achieving C2-selectivity in the direct arylation of thiazoles can be more challenging. However, specific catalyst systems have been developed to favor this position. One reported method involves the use of a palladium catalyst in combination with a phosphine ligand and a strong base. For example, a system of Pd(OAc)₂ with PPh₃ and NaOtBu has been shown to promote C2-arylation.[5] Alternatively, nickel-based catalysts can also provide high selectivity for the C2 position.[3]

Q3: My palladium catalyst appears to be turning into a black precipitate. What is happening and how can I prevent it?

The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition and aggregation into an inactive form.[1] This can be caused by several factors:

  • High Catalyst Loading: Particularly in ligand-free systems, catalyst concentrations above 1 mol% can promote aggregation.[1]

  • High Temperatures: Prolonged reaction times at very high temperatures can lead to catalyst decomposition.

  • Absence of Stabilizing Ligands: Ligands play a crucial role in stabilizing the palladium nanoparticles and preventing their agglomeration.

To prevent this, you can:

  • Use the lowest effective catalyst loading.

  • Optimize the reaction temperature and time.

  • Employ stabilizing ligands such as bulky phosphines or N-heterocyclic carbenes.

Q4: Are there alternatives to palladium catalysts for the functionalization of this compound?

Yes, other transition metals can be used. Nickel catalysts, for instance, have been reported to be effective for the C2-arylation of thiazoles.[3] Copper-mediated C-H activation is another alternative for certain functionalizations, such as thiolation.[6] For C-H borylation, which prepares the molecule for subsequent Suzuki-Miyaura coupling, iridium catalysts are the standard.[4]

Q5: What is the general mechanism for the palladium-catalyzed direct C-H arylation of thiazoles?

The precise mechanism can vary depending on the specific catalyst system and substrates. However, a commonly accepted pathway for direct C-H arylation involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A plausible mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage is assisted by a base. The cycle generally consists of:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) species to form a Pd(II) intermediate.

  • C-H Activation/Metalation: The thiazole coordinates to the Pd(II) center, and a C-H bond is cleaved, often with the assistance of a base, to form a palladacycle.

  • Reductive Elimination: The aryl and thiazolyl groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the active Pd(0) catalyst.

Experimental Protocols

Key Experiment: C5-Selective Direct C-H Arylation of a 4-Substituted Thiazole

This protocol is a general guideline based on literature procedures for the direct C5-arylation of thiazole derivatives and should be optimized for this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol).

  • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMA (4 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 150 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMA and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Direct C-H Arylation of Thiazoles

Catalyst SystemPosition SelectivityTypical YieldsNotes
Pd(OAc)₂ (ligand-free), KOAc, DMAC5Good to ExcellentEconomical and environmentally friendly; sensitive to high catalyst loading.[1]
Pd(OAc)₂/PPh₃, NaOtBu, DioxaneC2Moderate to GoodStrong base required; ligand is crucial for selectivity.[5]
NiCl₂(PCy₃)₂, K₃PO₄, TolueneC2GoodAn effective palladium alternative for C2-functionalization.[3]
Pd(OAc)₂/CuI, TBAFC2 & C5GoodCan lead to di-arylated products.[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Aryl Halide - Base (e.g., KOAc) catalyst Add Catalyst (e.g., Pd(OAc)₂) start->catalyst solvent Add Anhydrous Solvent (e.g., DMA) catalyst->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir (e.g., 150 °C, 16-24h) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for direct C-H arylation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Conversion? q_cat_active Is Catalyst Active? start->q_cat_active Check q_cat_poison Catalyst Poisoning? start->q_cat_poison Check q_base Base Optimal? start->q_base Check q_solvent Solvent Anhydrous? start->q_solvent Check s_cat_source Check Source/Storage q_cat_active->s_cat_source No s_cat_loading Increase Loading q_cat_active->s_cat_loading Yes s_ligand Add Stabilizing Ligand q_cat_poison->s_ligand Yes s_metal Switch Metal (Ni, Cu) s_ligand->s_metal If still fails s_base Screen Bases q_base->s_base No s_solvent Use Dry Solvent q_solvent->s_solvent No

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Protecting Group Strategies for 4-(Methoxymethyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(Methoxymethyl)thiazole. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][4] For the synthesis of this compound, a key starting material would be a protected version of 1-halo-3-methoxypropan-2-one.

Q2: What are the recommended starting materials for the synthesis of this compound via the Hantzsch synthesis?

A2: A logical approach involves the reaction of a thioamide (such as thioformamide or a substituted thioamide) with a suitable α-haloketone. A practical α-haloketone precursor is 1-chloro-3-methoxypropan-2-one. Alternatively, one could start with 1-chloro-3-hydroxypropan-2-one, where the hydroxyl group is protected, and then methylate the hydroxyl group after the thiazole ring formation.

Q3: What protecting groups are suitable for the hydroxyl group in a precursor like 1-chloro-3-hydroxypropan-2-one?

A3: The choice of protecting group is critical to the success of the synthesis. The protecting group must be stable under the conditions of the Hantzsch thiazole synthesis and should be removable without affecting the thiazole ring. Silyl ethers are a common and effective choice for protecting alcohols.[5][6]

Here is a comparison of some common silyl ether protecting groups:

Protecting GroupAbbreviationStability to AcidStability to BaseDeprotection Conditions
TrimethylsilylTMSLowModerateMild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH
TriethylsilylTESModerateHighAcidic conditions, Fluoride source (e.g., TBAF)
tert-ButyldimethylsilylTBDMS/TBSHighHighStronger acid, Fluoride source (e.g., TBAF)[7]
tert-ButyldiphenylsilylTBDPSVery HighHighStronger acid, Fluoride source (e.g., TBAF)
TriisopropylsilylTIPSHighVery HighStronger acid, Fluoride source (e.g., TBAF)

For many applications, a TBS or TIPS group offers a good balance of stability and ease of removal.

Q4: Are there any specific protecting group strategies for the thioamide reactant?

A4: If the thioamide contains other reactive functional groups, such as an amino group, protection is necessary. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[8] It is generally stable to the neutral or slightly basic conditions of the Hantzsch synthesis.

Q5: How can the protecting groups be removed after the thiazole ring formation?

A5: The deprotection method depends on the chosen protecting group.

  • Silyl ethers: These are typically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like THF.[9] Acidic conditions can also be used, but care must be taken to avoid degradation of the thiazole ring.[9][10]

  • Boc group: The Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM).[11] However, thioamides can be acid-sensitive. A milder alternative for Boc deprotection in the presence of a thioamide is using SnCl₄ in an organic solvent.[12]

Troubleshooting Guides

Problem 1: Low or no yield of the desired this compound.

Possible Cause Troubleshooting Step
Incorrect Reaction Conditions The Hantzsch synthesis is often sensitive to pH. Ensure the reaction is run under appropriate conditions, typically neutral to slightly basic. Some variations of the Hantzsch synthesis are performed under acidic conditions, which can alter the regioselectivity.[13]
Poor Quality of Reagents Ensure the α-haloketone and thioamide are pure. The α-haloketone can be unstable and should be used fresh or properly stored.
Inappropriate Solvent The reaction is typically run in polar solvents like ethanol or methanol.[2] Ensure the reactants are soluble in the chosen solvent.
Side Reactions The α-haloketone can undergo self-condensation or reaction with the solvent. Consider adding the thioamide to the reaction mixture before the α-haloketone.

Problem 2: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If starting materials remain, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products Besides the desired product, other isomers or byproducts might form. Purification by column chromatography on silica gel is usually effective. A suitable eluent system can be determined by TLC analysis.
Product is an oil and difficult to handle Try to crystallize the product from a suitable solvent system. If it remains an oil, purification by chromatography is the best option.

Problem 3: The protecting group is cleaved during the Hantzsch reaction.

Possible Cause Troubleshooting Step
Protecting group is too labile If using a very acid- or base-labile protecting group (like TMS), it may not survive the reaction conditions. Switch to a more robust protecting group like TBS or TIPS for hydroxyl protection.
Harsh reaction conditions Avoid strongly acidic or basic conditions if your protecting group is sensitive to them. The Hantzsch synthesis can often be carried out under neutral conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(hydroxymethyl)thiazole (Protected)

This protocol outlines the synthesis of a TBS-protected 4-(hydroxymethyl)thiazole.

  • Protection of 1,3-dihydroxyacetone: To a solution of 1,3-dihydroxyacetone (1.0 eq) in dry DMF, add imidazole (2.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (2.1 eq) at 0 °C. Stir the mixture at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by column chromatography to obtain 1,3-bis(tert-butyldimethylsilyloxy)propan-2-one.

  • α-Halogenation: To a solution of the protected ketone (1.0 eq) in a suitable solvent like THF or diethyl ether, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with aqueous sodium thiosulfate and brine. Dry the organic layer and concentrate to get the crude α-bromoketone. This intermediate is often used in the next step without further purification.

  • Hantzsch Thiazole Synthesis: To a solution of the crude α-bromoketone (1.0 eq) in ethanol, add thioformamide (1.2 eq). Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-((tert-butyldimethylsilyloxy)methyl)thiazole.

Protocol 2: Deprotection to 4-(hydroxymethyl)thiazole

  • To a solution of 4-((tert-butyldimethylsilyloxy)methyl)thiazole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(hydroxymethyl)thiazole.

Protocol 3: Methylation to this compound

  • To a solution of 4-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent like THF or DMF, add a base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (CH₃I) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water at 0 °C and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Protecting_Group_Selection start Start: Need to synthesize This compound strategy Choose Synthetic Strategy start->strategy hantzsch Hantzsch Synthesis: α-haloketone + thioamide strategy->hantzsch precursors Identify Precursors hantzsch->precursors ketone α-haloketone with -CH2OCH3 precursor precursors->ketone thioamide Thioamide (e.g., thioformamide) precursors->thioamide protect_hydroxyl Is a protected hydroxyl group needed on the ketone? ketone->protect_hydroxyl select_pg Select Protecting Group (PG) for Hydroxyl protect_hydroxyl->select_pg Yes synthesis Perform Hantzsch Synthesis protect_hydroxyl->synthesis No silyl_ethers Silyl Ethers (TBS, TIPS) are a good choice select_pg->silyl_ethers silyl_ethers->synthesis deprotection_needed Is deprotection required? synthesis->deprotection_needed deprotect Deprotect Hydroxyl Group (e.g., with TBAF) deprotection_needed->deprotect Yes final_product Final Product: This compound deprotection_needed->final_product No methylation Methylate the Hydroxyl Group (e.g., NaH, MeI) deprotect->methylation methylation->final_product

Caption: Decision workflow for protecting group strategy in this compound synthesis.

Experimental_Workflow cluster_protection Step 1: Protection cluster_halogenation Step 2: α-Halogenation cluster_hantzsch Step 3: Hantzsch Thiazole Synthesis cluster_deprotection_methylation Step 4 & 5: Deprotection & Methylation start_material 1,3-Dihydroxyacetone protection Protect with TBDMSCl, Imidazole, DMF start_material->protection protected_ketone 1,3-bis(tert-butyldimethylsilyloxy) -propan-2-one protection->protected_ketone halogenation Brominate with NBS, cat. p-TsOH, THF protected_ketone->halogenation bromo_ketone Protected α-bromoketone halogenation->bromo_ketone hantzsch_reaction React in Ethanol, Reflux bromo_ketone->hantzsch_reaction thioformamide Thioformamide thioformamide->hantzsch_reaction protected_thiazole 4-((tert-butyldimethylsilyloxy)methyl) thiazole hantzsch_reaction->protected_thiazole deprotection Deprotect with TBAF, THF protected_thiazole->deprotection hydroxymethyl_thiazole 4-(hydroxymethyl)thiazole deprotection->hydroxymethyl_thiazole methylation Methylate with NaH, MeI, THF hydroxymethyl_thiazole->methylation final_product This compound methylation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for designing novel molecular entities with desired properties. This guide provides a comparative analysis of the reactivity of 4-(methoxymethyl)thiazole against other thiazole derivatives. While direct quantitative kinetic data for this compound is limited in publicly available literature, this comparison draws upon established principles of thiazole chemistry, data from closely related analogs, and qualitative assessments based on the electronic properties of substituents.

Introduction to Thiazole Reactivity

The thiazole ring is an aromatic heterocycle, the reactivity of which is dictated by the interplay of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. This results in a nuanced electronic landscape across the ring's carbon atoms. Generally, the C5 position is the most electron-rich and therefore most susceptible to electrophilic attack.[1][2] The C2 position is the most electron-deficient and is prone to deprotonation by strong bases, making it a site for nucleophilic functionalization.[2] The reactivity of the C4 position is intermediate.[2]

Substituents on the thiazole ring can significantly modulate this intrinsic reactivity. Electron-donating groups (EDGs) tend to increase the electron density of the ring, activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.

The Influence of the 4-(Methoxymethyl) Group

The methoxymethyl group (-CH₂OCH₃) at the 4-position of the thiazole ring is expected to influence its reactivity primarily through its electronic effects. This group is generally considered to be weakly electron-donating through an inductive effect. This is anticipated to increase the electron density of the thiazole ring, particularly at the C5 position, thereby enhancing its reactivity towards electrophiles compared to unsubstituted thiazole.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction for the functionalization of thiazoles. The preferred site of attack is the C5 position.[2] The presence of an electron-donating group at the 4-position is known to accelerate this reaction.

A quantitative study on the iodination of thiazole and its methyl derivatives demonstrated that 4-methylthiazole undergoes iodination significantly faster than unsubstituted thiazole. This provides strong evidence for the activating effect of an electron-donating group at the C4 position. Although direct kinetic data for this compound is not available, a similar rate enhancement is predicted due to the electron-donating nature of the methoxymethyl group.

Table 1: Comparison of Relative Rates of Iodination

CompoundRelative Rate of Iodination (approx.)
Thiazole1
2-Methylthiazole~10
4-Methylthiazole~100
This compoundPredicted to be >1 (activated)

Data for thiazole and methylthiazoles are inferred from a comparative kinetic study. The value for this compound is an educated prediction based on electronic effects.

Experimental Protocol: Bromination of 4-Methylthiazole (as a proxy for this compound)

This protocol describes a general procedure for the bromination of an activated thiazole at the C5 position.

Materials:

  • 4-Methylthiazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Stirring apparatus

  • Reaction flask

  • Cooling bath

Procedure:

  • Dissolve 4-methylthiazole (1 equivalent) in chloroform in a reaction flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-4-methylthiazole.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the thiazole ring is generally difficult and often requires the presence of a good leaving group (e.g., a halogen) and/or activating electron-withdrawing groups. The position of substitution influences the reactivity, with halogens at the C2 position being the most readily displaced by nucleophiles.

The methoxymethyl group at C4, being electron-donating, would be expected to slightly deactivate the ring towards nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawn thiazole.

Table 2: Qualitative Reactivity in Nucleophilic Aromatic Substitution

CompoundLeaving Group PositionReactivity towards Nucleophiles
2-ChlorothiazoleC2High
4-ChlorothiazoleC4Moderate
5-ChlorothiazoleC5Low
2-Chloro-4-(methoxymethyl)thiazoleC2High (slight deactivation by -CH₂OCH₃)
Experimental Protocol: Nucleophilic Substitution on 2-Chloro-4-methylthiazole (as a proxy for a 2-halo-4-(methoxymethyl)thiazole)

This protocol outlines a general procedure for the substitution of a chlorine atom at the C2 position of a thiazole ring.

Materials:

  • 2-Chloro-4-methylthiazole

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Reflux apparatus

Procedure:

  • Dissolve 2-chloro-4-methylthiazole (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methoxy-4-methylthiazole.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the modification of thiazoles, often catalyzed by transition metals like palladium. The acidity of the C-H protons follows the order C2 > C5 > C4. Therefore, deprotonation and subsequent functionalization with an electrophile are most common at the C2 position using strong bases like organolithium reagents.[2]

The electron-donating methoxymethyl group at C4 would be expected to slightly decrease the acidity of the C2-H and C5-H protons compared to unsubstituted thiazole, potentially requiring slightly stronger reaction conditions for deprotonation.

Experimental Protocol: Deprotonation and Silylation of Thiazole at C2

This protocol provides a general method for the C-H functionalization of a thiazole at the C2 position.

Materials:

  • Thiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMSCl)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve thiazole (1 equivalent) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography to obtain 2-(trimethylsilyl)thiazole.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows and logical relationships for the key reactions discussed.

Electrophilic_Aromatic_Substitution Thiazole 4-Substituted Thiazole Intermediate Wheland Intermediate (Sigma Complex) Thiazole->Intermediate Electrophilic Attack at C5 Electrophile Electrophile (e.g., Br+) Electrophile->Intermediate Product 5-Substituted Product Intermediate->Product Deprotonation

Caption: Electrophilic Aromatic Substitution on a 4-Substituted Thiazole.

Nucleophilic_Aromatic_Substitution Halothiazole 2-Halo-4-substituted Thiazole Intermediate Meisenheimer-like Intermediate Halothiazole->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (e.g., MeO-) Nucleophile->Intermediate Product 2-Substituted Product Intermediate->Product Loss of Halide

Caption: Nucleophilic Aromatic Substitution on a 2-Halothiazole.

CH_Functionalization Thiazole 4-Substituted Thiazole Thiazolyl_Anion 2-Thiazolyl Anion Thiazole->Thiazolyl_Anion Deprotonation at C2 Base Strong Base (e.g., n-BuLi) Base->Thiazolyl_Anion Product 2-Functionalized Product Thiazolyl_Anion->Product Reaction with Electrophile Electrophile Electrophile (e.g., TMSCl) Electrophile->Product

Caption: C-H Functionalization of a Thiazole at the C2 Position.

Conclusion

The 4-(methoxymethyl) group on a thiazole ring is predicted to act as a weak electron-donating group, thereby activating the ring towards electrophilic substitution, primarily at the C5 position. Conversely, it is expected to have a minor deactivating effect on nucleophilic aromatic substitution and may slightly decrease the acidity of the C2-H proton, impacting C-H functionalization reactions. While direct quantitative comparisons with other thiazoles are not extensively documented, the reactivity patterns can be reliably inferred from data on analogous compounds such as 4-methylthiazole. The provided experimental protocols for related thiazoles offer a solid foundation for developing synthetic routes for the functionalization of this compound. Further quantitative kinetic studies on this compound would be invaluable for a more precise understanding of its reactivity profile.

References

Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological screening data for a promising class of therapeutic compounds.

Thiazole-containing compounds represent a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of analogs of "4-(Methoxymethyl)thiazole," focusing on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to inform future research and development efforts.

Anticancer Activity

Analogs of this compound have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Inhibition of VEGFR-2 and Tubulin Polymerization

Several studies have highlighted the role of these analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors.

Tubulin polymerization is essential for the formation of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

Below is a summary of the reported in vitro cytotoxic activities of various thiazole derivatives against different cancer cell lines.

Compound/AnalogCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 3eMCF-7 (Breast)6.3 ± 0.7[1]
Compound 3bMCF-7 (Breast)8.7 ± 0.2[1]
Compound 3bHCT-116 (Colon)8.9 ± 0.5[1]
4-chlorophenylthiazolyl 4bMDA-MB-231 (Breast)3.52[2]
3-nitrophenylthiazolyl 4dMDA-MB-231 (Breast)1.21[2]
Sorafenib (Reference)MDA-MB-231 (Breast)1.18[2]
Hydrazinyl thaizole molecule IIC6 (Glioblastoma)3.83[2]
Cisplatin (Reference)C6 (Glioblastoma)12.67[2]
Compound 4cMCF-7 (Breast)2.57 ± 0.16[3]
Compound 4cHepG2 (Liver)7.26 ± 0.44[3]
Staurosporine (Reference)MCF-7 (Breast)6.77 ± 0.41[3]
Staurosporine (Reference)HepG2 (Liver)8.4 ± 0.51[3]
Compound 4c (VEGFR-2 inhibition)-0.15[3]
Sorafenib (Reference, VEGFR-2)-0.059[3]
SMART compound 8fVarious cancer cell lines0.021 - 0.071[4]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay [3]

The inhibitory activity against VEGFR-2 can be determined using commercially available kinase assay kits. These assays typically involve incubating the recombinant VEGFR-2 enzyme with a substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method.

Signaling Pathways and Experimental Workflow

anticancer_workflow cluster_screening In Vitro Screening cluster_moa Mechanism of Action cluster_pathway Signaling Pathway compound Thiazole Analogs mtt_assay MTT Assay (Determine IC50) compound->mtt_assay cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_lines->mtt_assay vegfr2_assay VEGFR-2 Kinase Assay mtt_assay->vegfr2_assay Active Compounds tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis Active Compounds vegfr2 VEGFR-2 vegfr2_assay->vegfr2 Inhibition tubulin Tubulin tubulin_assay->tubulin Inhibition mitosis Mitosis cell_cycle->mitosis Arrest cell_proliferation Cell Proliferation apoptosis->cell_proliferation Induction of Apoptosis angiogenesis Angiogenesis vegfr2->angiogenesis angiogenesis->cell_proliferation microtubules Microtubules tubulin->microtubules microtubules->mitosis mitosis->cell_proliferation

Figure 1: General workflow for anticancer activity screening of thiazole analogs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been investigated for their potential to combat microbial and fungal infections. The screening of these compounds has identified several candidates with promising activity against a range of pathogens.

Below is a summary of the reported minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for various thiazole analogs.

Compound/AnalogMicroorganismActivity (MIC/MBC in mg/mL)Reference
Compound 4E. coli0.17 / 0.23[5]
Compound 9B. cereus0.17 / 0.23[5]
Compound 9S. Typhimurium0.17 / 0.23[5]
Compound 3Various BacteriaMIC: 0.23 - 0.70 / MBC: 0.47 - 0.94[5]
Compound 9Various FungiMIC: 0.06 - 0.23 / MFC: 0.11 - 0.47[5]
Thiazole CompoundsMRSPMIC50: 0.42 - 1.47 (µg/mL)[6]
Experimental Protocols

Broth Microdilution Assay [6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Aliquots from the wells showing no growth are subcultured on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

antimicrobial_workflow cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies compound Thiazole Analogs microdilution Broth Microdilution Assay compound->microdilution microorganisms Bacteria & Fungi Strains microorganisms->microdilution mic Determine MIC microdilution->mic mbc Determine MBC/MFC mic->mbc enzyme_inhibition Enzyme Inhibition Assays (e.g., MurB, 14α-demethylase) mbc->enzyme_inhibition Active Compounds membrane_disruption Membrane Disruption Assays mbc->membrane_disruption Active Compounds resistance_studies Resistance Development Studies mbc->resistance_studies Active Compounds

References

A Comparative Guide to the Structure-Activity Relationships of 4-Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of 4-substituted thiazole derivatives: 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) as potent anticancer agents and 4-(phenoxymethyl)thiazole derivatives as GPR119 agonists for the potential treatment of type 2 diabetes. This report summarizes their biological activities, mechanisms of action, and the key structural features influencing their potency, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity and SAR

The 4-substituted thiazole scaffold has proven to be a versatile template for designing compounds with diverse biological activities. This guide focuses on two prominent examples, highlighting how modifications at the 4-position of the thiazole ring, along with other substitutions, can dramatically alter the therapeutic target and pharmacological effect.

4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Compounds) as Tubulin Inhibitors

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, termed SMART compounds, have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Summary:

  • "A" Ring (Aryl group at position 2 of thiazole): The nature of the substituent on this aryl ring significantly impacts activity.

  • "B" Ring (Thiazole): The thiazole ring serves as a central scaffold.

  • Linker (Carbonyl group): A carbonyl linker between the thiazole "B" ring and the "C" ring was found to be crucial for high potency.

  • "C" Ring (Methoxybenzoyl group at position 4 of thiazole): The methoxy substitution pattern on this benzoyl ring is a key determinant of activity. A 3,4,5-trimethoxy substitution is often associated with potent tubulin inhibition.

Compound ID"A" Ring Substituent"C" Ring SubstituentIC50 (μM) vs. PC-3 (Prostate Cancer)IC50 (μM) vs. A375 (Melanoma)Reference
SMART-H H3,4,5-trimethoxyNot explicitly stated, but potentNot explicitly stated, but potent[1]
SMART-F 4-F3,4,5-trimethoxyNot explicitly stated, but potentNot explicitly stated, but potent[1]
SMART-OH 4-OH3,4,5-trimethoxyNot explicitly stated, but potentNot explicitly stated, but potent[1]
Compound 8f Not specified3,4,5-trimethoxy0.021 - 0.0710.021 - 0.071[2]
4-(Phenoxymethyl)thiazole Derivatives as GPR119 Agonists

In contrast to the anticancer activity of the SMART compounds, a series of 4-(phenoxymethyl)thiazole derivatives have been developed as agonists of the G protein-coupled receptor 119 (GPR119). Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This makes them promising candidates for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Summary:

  • 4-Position Substituent: A phenoxymethyl linker at the 4-position of the thiazole is a key feature of this class of compounds.

  • Pyrrolidine-2,5-dione Moiety: The introduction of a pyrrolidine-2,5-dione group was found to be critical for potent GPR119 agonistic activity.

  • Substitutions on the Phenyl Ring: Modifications on the phenoxy ring influence potency and pharmacokinetic properties.

Compound IDSubstituent on Pyrrolidine-2,5-dioneEC50 (nM) for GPR119 activationReference
Compound 27 Not specified in abstract49[3]
Compound 32d Not specified in abstract18[3]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of these two classes of 4-substituted thiazole derivatives stem from their interaction with fundamentally different cellular targets, triggering separate signaling cascades.

Tubulin Polymerization Inhibition Pathway

SMART compounds exert their anticancer effects by directly interfering with microtubule dynamics.

Tubulin_Inhibition_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects SMART_Compound SMART Compound Tubulin αβ-Tubulin Heterodimer (Colchicine Binding Site) SMART_Compound->Tubulin Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of SMART compounds as tubulin polymerization inhibitors.

GPR119 Agonist Signaling Pathway

4-(Phenoxymethyl)thiazole derivatives activate the GPR119 receptor, a Gs-coupled GPCR, leading to the stimulation of insulin secretion.

GPR119_Signaling_Pathway cluster_receptor_activation Receptor Activation cluster_downstream_signaling Downstream Signaling Thiazole_Agonist 4-(Phenoxymethyl)thiazole Agonist GPR119 GPR119 Receptor Thiazole_Agonist->GPR119 Binding Gs_Protein Gs Protein Activation GPR119->Gs_Protein AC Adenylate Cyclase (AC) Activation Gs_Protein->AC cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion

Caption: GPR119 agonist signaling pathway leading to insulin secretion.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of these compounds are provided below.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (1 mM)

  • Test compounds dissolved in DMSO

  • Colchicine (positive control)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a solution of tubulin in General Tubulin Buffer containing 1 mM GTP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (colchicine).

  • Add the tubulin solution to each well.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time (e.g., every minute for 20-60 minutes).

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The 4-substituted thiazole core is a privileged scaffold in medicinal chemistry, giving rise to compounds with remarkably different pharmacological profiles based on the nature of the substituents. The comparison between the 4-substituted methoxybenzoyl-aryl-thiazole tubulin inhibitors and the 4-(phenoxymethyl)thiazole GPR119 agonists underscores the importance of fine-tuning chemical structures to achieve target specificity and desired therapeutic outcomes. The detailed SAR, mechanistic insights, and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Spectroscopic Analysis and Confirmation of 4-(Methoxymethyl)thiazole Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for 4-(Methoxymethyl)thiazole against the well-characterized and structurally similar 4-methylthiazole. Due to the limited availability of direct experimental data for this compound, this document presents predicted spectroscopic values based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals requiring confirmation of the molecular structure of this compound.

Workflow for Spectroscopic Structure Elucidation

The logical workflow for confirming the structure of a synthesized compound like this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecular structure.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Sample NMR Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR Elucidate Carbon-Hydrogen Framework Synthesis->NMR Sample Data_Analysis Data Analysis and Comparison with Alternatives MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and 4-methylthiazole.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 300 MHz

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2~8.7Doublet~2.0
H-5~7.1Doublet~2.0
-CH₂-~4.6Singlet-
-OCH₃~3.4Singlet-
4-Methylthiazole [1][2]H-28.64Doublet1.86
H-56.87Doublet of Quartets1.00
-CH₃2.47Doublet1.00
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 75 MHz

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~152
C-4~150
C-5~115
-CH₂-~65
-OCH₃~58
4-Methylthiazole [1]C-2152.1
C-4153.5
C-5113.1
-CH₃16.8
Infrared (IR) Spectroscopy Data
Compound Functional Group Predicted/Experimental Wavenumber (cm⁻¹) Intensity
This compound C-H (aromatic)~3100Medium
C-H (aliphatic)~2950-2850Medium
C=N~1600Medium
C=C~1500Medium
C-O-C~1100Strong
4-Methylthiazole C-H (aromatic)~3100Medium
C-H (aliphatic)~2950-2900Medium
C=N~1619Medium
C=C~1500Medium
Mass Spectrometry Data
Compound Ionization Mode Predicted/Experimental m/z Interpretation
This compound EI129.04[M]⁺
98.03[M - OCH₃]⁺
84.02[M - CH₂OCH₃]⁺
4-Methylthiazole [3]EI99.15[M]⁺
72.0[M - HCN]⁺
58.0[M - CH₃CN]⁺

Experimental Protocols

The following are standard protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectrum is acquired with a pulse angle of 30°, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: The spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is ionized using a standard electron energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a mass analyzer (e.g., quadrupole).

Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of spectroscopic data follows a logical pathway, where each piece of information contributes to the final structural assignment.

Data_Interpretation Interpretation Pathway for Spectroscopic Data MS_Data MS Data: Molecular Ion Peak (m/z = 129) Molecular_Formula Propose Molecular Formula: C₅H₇NOS MS_Data->Molecular_Formula IR_Data IR Data: C-O-C stretch (~1100 cm⁻¹) No O-H or C=O Functional_Groups Identify Functional Groups: Ether, Thiazole Ring IR_Data->Functional_Groups NMR_Data NMR Data: ¹H & ¹³C signals consistent with thiazole, methoxy, and methylene Connectivity Determine Connectivity: -CH₂- links thiazole and -OCH₃ NMR_Data->Connectivity Proposed_Structure Proposed Structure: This compound Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Final_Confirmation Final Confirmation Proposed_Structure->Final_Confirmation

Caption: Logical flow from raw spectroscopic data to final structure confirmation.

References

Comparative Guide to Purity Analysis of Synthesized 4-(Methoxymethyl)thiazole by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-(Methoxymethyl)thiazole. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Ensuring the purity of the synthesized compound is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a detailed HPLC method for this compound and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Analysis Workflow

The general workflow for the purity analysis of a synthesized compound involves sample preparation, analysis by a chosen analytical technique, data processing, and finally, purity determination and reporting.

Purity Analysis Workflow Figure 1. General Purity Analysis Workflow synthesis Synthesized This compound prep Sample Preparation (Dissolution & Filtration) synthesis->prep hplc HPLC Analysis prep->hplc Primary Method gc GC Analysis prep->gc Alternative qnmr qNMR Analysis prep->qnmr Alternative data_hplc Data Processing (Peak Integration) hplc->data_hplc data_gc Data Processing (Peak Integration) gc->data_gc data_qnmr Data Processing (Signal Integration) qnmr->data_qnmr report Purity Calculation & Reporting data_hplc->report data_gc->report data_qnmr->report

Caption: General Purity Analysis Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

  • Reference standard of this compound (if available)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC is a suitable alternative for volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

GC Conditions:

Parameter Value
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter.

Quantitative NMR (qNMR)

qNMR provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

  • This compound sample

Procedure:

  • Accurately weigh the sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, molar masses, and weights of the sample and standard.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or identification of impurities.

FeatureHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin resonance in a magnetic field.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds with suitable NMR-active nuclei.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Quantification Relative (area %) or absolute with a reference standard.Relative (area %) or absolute with a reference standard.Absolute with an internal standard.
Impurity ID Possible with a mass spectrometer (LC-MS).Possible with a mass spectrometer (GC-MS).Structural information can aid in identification.
Throughput Moderate to high.High.Low to moderate.
Cost Moderate.Moderate.High.

Method Selection Logic

The selection of an appropriate analytical technique is a critical step in the purity determination process. The following diagram illustrates the decision-making process based on the properties of the analyte and the analytical requirements.

Method Selection Logic Figure 2. Method Selection Logic start Start: Synthesized Compound volatile Is the compound volatile & thermally stable? start->volatile hplc_path Is high throughput required? volatile->hplc_path No gc GC Analysis volatile->gc Yes hplc HPLC Analysis hplc_path->hplc Yes qnmr qNMR Analysis (for absolute purity) hplc_path->qnmr No end End: Purity Determined gc->end hplc->end qnmr->end

Caption: Method Selection Logic

Conclusion

For the routine purity analysis of synthesized this compound, HPLC with UV detection is the recommended method due to its robustness, high resolving power for potential non-volatile impurities, and good sensitivity. GC-FID is a viable alternative if the compound and its likely impurities are volatile and thermally stable. For applications requiring the highest accuracy and an absolute measure of purity without a specific reference standard for the analyte, qNMR is the method of choice, albeit with lower throughput and higher initial instrument cost. The selection of the most appropriate method should be based on the specific analytical needs, available instrumentation, and the properties of the synthesized compound.

Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in-silico studies on various thiazole scaffolds, highlighting their interactions with key biological targets and potential as inhibitors in disease pathways.

This guide provides a comparative analysis of molecular docking studies conducted on various thiazole derivatives, based on recent scientific literature. While specific data on "4-(Methoxymethyl)thiazole" derivatives were not prominently available, this report synthesizes findings on other functionally significant thiazole-based compounds. The aim is to offer researchers and drug development professionals a consolidated view of the potential of the thiazole moiety in designing targeted inhibitors. The data presented herein is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds with protein targets implicated in cancer and infectious diseases.

Comparative Docking Performance of Thiazole Derivatives

The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions.

Thiazole Derivative ClassTarget ProteinPDB IDDocking Score/Binding AffinityKey InteractionsReference
2,4-Disubstituted ThiazolesTubulinNot SpecifiedIC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM for cytotoxic activity. Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively.[1]The studies suggest these compounds have a promising binding mode within the tubulin active site.[1][1][2]
N-substituted ThiazolesFabH3iL9MolDock scores ranged from -102.612 to -144.236, with 4-10 hydrogen bonds.[3]The docking energy of the ligands was negative, indicating stable binding interaction between the receptor and the ligands.[3][3]
Thiazole-Thiophene HybridsRab7bNot SpecifiedCompounds 9 and 11b showed promising anticancer activity with IC50 values of 14.6 ± 0.8 and 28.3 ± 1.5 µM, respectively. The molecular docking analysis predicted a good fit into the binding site of Rab7b.[4]The synthesized compounds are predicted to fit into the binding site of the target Rab7b.[4][4]
Thiazole-Bearing Thiophene DerivativesNot SpecifiedNot SpecifiedCompounds 4b and 13a exhibited promising antitumor activity against MCF-7 breast cancer cells with IC50 values of 10.2 ± 0.7 and 11.5 ± 0.8 μM, respectively.[5]Not detailed in snippets.[5]
Alkyne Containing ThiazolesBacterial DNA Gyrase (GyrB)1KZNNot SpecifiedA molecular docking study was performed to understand the plausible mechanism of antimicrobial activity.[6][6]
Thiazole CarboxamidesCyclooxygenase (COX)Not SpecifiedCompound 2h was the most potent, with an inhibitory activity percentage at 5 µM concentration of 81.5% against COX-2 and 58.2% against COX-1.[7]Not detailed in snippets.[7]
2-Hydrazinyl-thiazolonesVEGFR-2Not SpecifiedCompound 4c was found to be the most active derivative, with an IC50 of 0.15 µM against VEGFR-2.[8]Compound 4c exhibited good binding affinity in molecular docking studies with key proteins like aromatase, EGFR, CDK2, and Bcl-2.[8][8]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)TubulinNot SpecifiedThese compounds bind potently to the colchicine-binding site in tubulin and inhibit tubulin polymerization.[9]The compounds arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[9][9][10]
Phenyl-amino ThiazolesPI3K/mTORNot SpecifiedCompound 3b was the most potent against all tested cancer cell lines, exhibiting lethal effects against 36 of them.[11]The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer treatment.[11][11]

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

General Docking Protocol:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.

  • Grid Generation: A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.

  • Molecular Docking: Docking is performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[3][6] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

Molecular_Docking_Workflow A Protein Preparation (from PDB) C Define Binding Site & Grid Generation A->C B Ligand Preparation (2D to 3D Conversion) B->C D Molecular Docking (Software Simulation) C->D E Pose Generation & Scoring D->E F Analysis of Interactions (H-bonds, etc.) E->F G Lead Compound Identification F->G

Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway Implication: PI3K/Akt/mTOR

Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, & Survival mTORC1->Downstream Phosphorylation of Downstream Targets

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

Efficacy of 4-(Methoxymethyl)thiazole Derived Inhibitors in Preclinical Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new class of investigational anticancer agents, 4-(methoxymethyl)thiazole derived inhibitors, demonstrates potent activity against melanoma and prostate cancer cell lines, in some cases exceeding the efficacy of established chemotherapy drugs. These compounds, known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), function by inhibiting tubulin polymerization, a critical process for cell division. Notably, preliminary evidence suggests these inhibitors may overcome a common mechanism of drug resistance, offering a potential advantage over existing treatments.

Researchers have synthesized a series of these thiazole derivatives and evaluated their effectiveness in various preclinical models. The data indicates a significant improvement in anticancer activity with these newer compounds compared to their predecessors, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).

In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth

The in vitro cytotoxicity of the lead SMART compound, 8f, was assessed against a panel of human melanoma and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for these cell lines. For comparison, the IC50 values of commonly used tubulin-inhibiting drugs—colchicine, paclitaxel, and vinblastine—are also presented.

Cell LineCancer TypeSMART Compound 8f IC50 (nM)Colchicine IC50 (nM)Paclitaxel IC50 (nM)Vinblastine IC50 (nM)
A375Melanoma21 - 71~24.7[1]Not FoundNot Found
PC-3Prostate Cancer21 - 71Not Found~1.9[2]Not Found
DU145Prostate Cancer21 - 71~1300[3]~0.8 - 5[2][4]Not Found
LNCaPProstate Cancer21 - 71Not FoundNot FoundNot Found

The data reveals that the SMART compound 8f exhibits potent anticancer activity in the low nanomolar range against all tested cell lines.

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the P-glycoprotein (P-gp) efflux pump which actively removes anticancer drugs from the cell. Preliminary studies suggest that SMART compounds may be able to circumvent this resistance mechanism. This is a crucial area of investigation, as many conventional tubulin inhibitors are susceptible to P-gp mediated resistance. Further studies are needed to quantify the efficacy of SMART compounds in cancer cell lines that overexpress P-gp.

Mechanism of Action: Disruption of the Cellular Skeleton

The primary mechanism of action for this compound derived inhibitors is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cell's cytoskeleton and are critically involved in cell division (mitosis).

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression SMART_Inhibitor This compound Inhibitor (SMART) Tubulin Free Tubulin Dimers SMART_Inhibitor->Tubulin Binds to Colchicine-Binding Site Polymerization Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Blocked Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disrupted Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound inhibitors.

By binding to tubulin, likely at the colchicine-binding site, these inhibitors prevent the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, the stage just before cell division, and ultimately triggers programmed cell death, or apoptosis.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis Cell_Culture Cancer Cell Lines (Melanoma, Prostate) Compound_Treatment Treat with SMART Inhibitors & Known Drugs Cell_Culture->Compound_Treatment Xenograft_Model Xenograft Mouse Model Cell_Culture->Xenograft_Model Tubulin_Assay Tubulin Polymerization Assay Compound_Treatment->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis IC50_Determination Determine IC50 Values Tubulin_Assay->IC50_Determination G2M_Arrest_Confirmation Confirm G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest_Confirmation In_Vivo_Treatment Treat with SMART Inhibitors & Control Drugs Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth (%T/C) In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy_Evaluation

References

Safety Operating Guide

Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Methoxymethyl)thiazole was not located. The following disposal procedures are based on information for structurally similar thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.

Core Disposal Procedures

When preparing this compound for disposal, adhere to the following general steps, which are based on standard laboratory safety protocols for hazardous chemical waste:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Container Management:

    • Use a sturdy, leak-proof container that is compatible with the chemical.

    • Keep the container tightly closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[1][2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.

Summary of Disposal-Related Information for Similar Thiazole Compounds

The following table summarizes key information from the Safety Data Sheets of structurally related thiazole compounds. This data should be considered as indicative of the potential hazards and disposal requirements for this compound.

Information CategoryGuidance from Similar Thiazole Compound SDSs
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]
Waste Handling Leave chemicals in original containers if possible. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Regulatory Framework Disposal must be in accordance with national and local regulations.
Spill Cleanup For spills, soak up with inert absorbent material (e.g., sand, silica gel) and place in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.

General Laboratory Chemical Disposal Workflow

The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting. This workflow should be adapted to the specific policies and procedures of your institution.

start Chemical Waste Generated identify Identify Waste: Consult SDS and Local Regulations start->identify segregate Segregate Waste: Separate by Hazard Class (e.g., Flammable, Corrosive, Reactive) identify->segregate container Select Appropriate, Labeled, and Sealed Waste Container segregate->container storage Store in Designated Secondary Containment Area container->storage pickup Arrange for Pickup by Certified Waste Disposal Service (e.g., Institutional EHS) storage->pickup end Waste Disposed of in Compliance with Regulations pickup->end

References

Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for the handling and disposal of 4-(Methoxymethyl)thiazole, compiled to ensure the safety of researchers, scientists, and drug development professionals. The information is based on safety data for structurally similar thiazole derivatives.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1]Thiazole derivatives can cause serious eye irritation.[2][3] Goggles provide direct protection, while a face shield offers a broader barrier against splashes.[4]
Hand Disposable, powder-free nitrile gloves.[4][5] For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[4]Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are recommended to prevent contamination of the work area.[4]
Body A laboratory coat, preferably made of a non-absorbent material like polyethylene-coated polypropylene.[5] For larger quantities or splash risks, a chemical-resistant apron is advised.[6]Protects skin from accidental contact and contamination of personal clothing.[1] Lab coats should be buttoned and fit properly to cover as much skin as possible.[1]
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control.[3][7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][8]Thiazole derivatives may cause respiratory irritation.[3] Engineering controls should always be the first line of defense to minimize inhalation exposure.[1]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.

Operational Plan: Handling Procedures

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

    • Work in a well-ventilated area, preferably a certified chemical fume hood.[3]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid direct contact with the skin and eyes.[2]

    • Do not breathe vapors or mists.[2][7]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable and handled in large quantities.[2]

    • Keep the container tightly closed when not in use.[2][3]

    • Wash hands thoroughly with soap and water after handling.[2]

  • Emergency Procedures :

    • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[3][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

    • In case of eye contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[7]

    • In case of inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

    • In case of ingestion : Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.

Disposal Plan

  • Waste Collection :

    • Dispose of waste in a designated, labeled, and sealed container for chemical waste.

    • Do not mix with other waste streams.

  • Container Disposal :

    • Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify fume hood and safety equipment functionality prep2 Gather all necessary materials and reagents prep1->prep2 prep3 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Perform work within the chemical fume hood prep3->handle1 Proceed to Handling handle2 Keep container tightly sealed when not in use handle1->handle2 handle3 Avoid generating aerosols or vapors handle2->handle3 disp1 Segregate waste into designated chemical waste container handle3->disp1 Proceed to Disposal disp2 Seal and label waste container appropriately disp1->disp2 disp3 Consult EHS for final disposal procedures disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.